NSC117079
Beschreibung
Eigenschaften
IUPAC Name |
1-amino-9,10-dioxo-4-(3-sulfamoylanilino)anthracene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O7S2/c21-18-15(32(28,29)30)9-14(23-10-4-3-5-11(8-10)31(22,26)27)16-17(18)20(25)13-7-2-1-6-12(13)19(16)24/h1-9,23H,21H2,(H2,22,26,27)(H,28,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSBZAWDPSTOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)N)S(=O)(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of NSC117079: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC117079 is a small molecule compound identified as a potent and selective inhibitor of the PH (Pleckstrin Homology) domain and Leucine-rich repeat Protein Phosphatase (PHLPP) family of serine/threonine phosphatases, specifically PHLPP1 and PHLPP2. Its mechanism of action is centered on the direct inhibition of PHLPP's phosphatase activity and the downregulation of PHLPP protein expression, leading to the hyperphosphorylation and activation of key pro-survival signaling molecules. This guide provides an in-depth technical overview of the molecular mechanisms of this compound, detailing its effects on critical signaling pathways, summarizing quantitative data, and providing cited experimental methodologies.
Introduction to PHLPP and its Role in Cellular Signaling
The PHLPP family, consisting of isoforms PHLPP1 and PHLPP2, are crucial negative regulators of several signaling pathways that govern cell survival, proliferation, and apoptosis.[1] These phosphatases are members of the PPM (Protein Phosphatase Magnesium/manganese-dependent) family and are characterized by their unique domain structure, which includes a PH domain, a leucine-rich repeat (LRR) domain, and a C-terminal PP2C phosphatase domain.[2][3]
The primary and most well-characterized function of PHLPP is the dephosphorylation of the hydrophobic motif of the AGC kinase family members, which includes the pro-survival kinase Akt and Protein Kinase C (PKC).[1] By dephosphorylating Akt at Serine 473 (in Akt1), PHLPP terminates Akt signaling, which in turn promotes apoptosis and suppresses tumor growth.[4] Similarly, dephosphorylation of PKC by PHLPP leads to its destabilization and degradation. Due to their role in antagonizing pro-survival pathways, PHLPPs are considered bona fide tumor suppressors.
Core Mechanism of Action of this compound
This compound exerts its cellular effects through a dual mechanism targeting PHLPP:
-
Direct Inhibition of Phosphatase Activity: this compound acts as a direct inhibitor of the catalytic activity of both PHLPP1 and PHLPP2. It is predicted to be an uncompetitive inhibitor that binds to a hydrophobic cleft near the active site of the PP2C domain. This direct inhibition prevents PHLPP from dephosphorylating its downstream targets.
-
Downregulation of PHLPP Expression: In addition to inhibiting its activity, this compound has been observed to reduce the messenger RNA (mRNA) and protein levels of both PHLPP1 and PHLPP2. The precise mechanism for this downregulation is still under investigation but may involve transcriptional repression or a decrease in protein stability.
This dual action ensures a robust and sustained inhibition of PHLPP function, leading to the hyperactivation of its downstream signaling pathways.
Impact on Key Signaling Pathways
The inhibition of PHLPP by this compound has profound effects on at least two major signaling cascades: the PI3K/Akt pathway and the PKC signaling pathway.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Upon activation by growth factors, Akt is phosphorylated at two key sites: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the hydrophobic motif by mTORC2. Full activation of Akt requires phosphorylation at both sites.
This compound, by inhibiting PHLPP, prevents the dephosphorylation of Akt at Ser473. This leads to a rapid and sustained increase in the levels of phosphorylated Akt (p-Akt), thereby promoting the downstream signaling events that drive cell survival and inhibit apoptosis.
The Protein Kinase C (PKC) Signaling Pathway
Conventional and novel PKC isoforms require phosphorylation at their hydrophobic motif for their stability and function. PHLPP directly dephosphorylates this site, targeting PKC for degradation. By inhibiting PHLPP, this compound stabilizes PKC, leading to increased levels of phosphorylated and active PKC. This can have varied cellular consequences depending on the specific PKC isoform and cellular context.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the available data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ (µM) | Reference |
| PHLPP1 & PHLPP2 | In vitro phosphatase assay | ~5 |
Table 2: Cellular Activity of this compound
| Cellular Effect | Cell Type | Concentration (µM) | Outcome | Reference |
| Increased Akt phosphorylation (S473) | Cos7 cells | 30 (IC₅₀) | Increased p-Akt levels | |
| Increased Akt phosphorylation (S473) | Rat cortical neurons | 10 - 50 | Dose-dependent increase in p-Akt | |
| Promotion of chondrocyte maturation | Mouse chondrocytes | 4 (IC₅₀) | Increased glycosaminoglycan production | |
| Inhibition of PHLPP signaling | Mammalian cells | ~50 | Cytoprotection from etoposide-induced apoptosis |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro PHLPP Phosphatase Assay (Malachite Green Assay)
This assay measures the phosphatase activity of purified PHLPP by detecting the release of inorganic phosphate from a phosphopeptide substrate.
Materials:
-
Purified recombinant PHLPP1 or PHLPP2 enzyme
-
Phosphopeptide substrate (e.g., a peptide mimicking the Akt hydrophobic motif phosphorylation site)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
This compound stock solution (in DMSO)
-
Malachite Green Reagent
-
Phosphate standards
-
96-well microplate
Procedure:
-
Prepare a phosphate standard curve using a series of known phosphate concentrations.
-
Prepare reaction mixtures in a 96-well plate. For each reaction, add:
-
Assay Buffer
-
Purified PHLPP enzyme (at a final concentration in the linear range of the assay)
-
This compound at various concentrations (or DMSO for control)
-
-
Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for 20-30 minutes.
-
Stop the reaction by adding the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at ~620 nm using a microplate reader.
-
Calculate the amount of phosphate released by comparing the absorbance to the phosphate standard curve.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of Akt Phosphorylation
This protocol details the detection of increased Akt phosphorylation at Ser473 in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., primary rat cortical neurons, chondrocytes)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours, if necessary, to reduce basal Akt phosphorylation.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 30 minutes). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the first set of antibodies.
-
Re-probe the membrane with the primary antibody against total Akt to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Conclusion
The core mechanism of action of this compound is the multifaceted inhibition of the PHLPP1 and PHLPP2 phosphatases. By both directly blocking their catalytic activity and reducing their cellular expression, this compound effectively removes a key brake on the pro-survival Akt and PKC signaling pathways. This leads to the hyperphosphorylation and activation of these kinases, promoting cellular outcomes such as survival, proliferation, and differentiation. The detailed understanding of this mechanism is crucial for the rational design and application of this compound and other PHLPP inhibitors in therapeutic contexts, including oncology, neurodegenerative diseases, and regenerative medicine. Further research is warranted to fully elucidate the precise molecular interactions between this compound and PHLPP, as well as the detailed mechanism behind its regulation of PHLPP expression.
References
NSC117079 as a PHLPP1/2 Inhibitor: A Technical Guide
Introduction
The Pleckstrin Homology (PH) domain Leucine-rich repeat Protein Phosphatases, PHLPP1 and PHLPP2, are critical regulators within cellular signaling networks.[1] As members of the PPM family of serine/threonine phosphatases, they are key negative regulators of pro-survival pathways, primarily by terminating signals propagated by AGC kinases like Akt and Protein Kinase C (PKC).[1][2] PHLPPs function by dephosphorylating the hydrophobic motif of their substrates, a crucial step for kinase inactivation.[3] For instance, PHLPP directly dephosphorylates Akt at serine 473 (Ser473), curtailing its activity and promoting apoptosis.[1] Due to their role in suppressing growth factor-induced signaling, PHLPPs are considered tumor suppressors, and their inhibition has emerged as a therapeutic strategy for conditions where enhanced cell survival and anabolic activity are desired, such as neurodegenerative diseases and osteoarthritis.
NSC117079 is a small molecule compound identified as a selective inhibitor of both PHLPP1 and PHLPP2. It serves as a critical tool for elucidating the complex roles of PHLPP phosphatases and represents a lead compound for therapeutic development in diseases characterized by suppressed cell survival pathways. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, effects on signaling pathways, quantitative data, and relevant experimental protocols.
Mechanism of Action
This compound exerts its inhibitory effect on PHLPP1/2 through a dual mechanism, leading to a robust and sustained increase in the phosphorylation of PHLPP substrates.
-
Direct Inhibition of Phosphatase Activity : this compound directly inhibits the catalytic activity of PHLPP1 and PHLPP2. Kinetic analyses have suggested an uncompetitive or noncompetitive mode of inhibition. By binding to the PHLPP-substrate complex, it prevents the dephosphorylation of key targets like Akt and PKC. This direct action results in a rapid increase in the phosphorylation of these substrates, observed within 30 minutes of treatment in cellular models.
-
Downregulation of PHLPP Expression : In addition to acute inhibition, prolonged exposure to this compound has been shown to reduce the transcript and protein levels of both PHLPP1 and PHLPP2 in chondrocytes. This secondary effect extends the functional inhibition of the phosphatases, ensuring a more sustained signaling output from pathways like the Akt cascade.
Core Signaling Pathways Modulated by this compound
The primary consequence of PHLPP inhibition by this compound is the hyperactivation of the Akt signaling pathway, a central node for cell survival, proliferation, and metabolism.
The PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is the most well-characterized target of PHLPP regulation. Growth factor signaling activates PI3K, leading to the phosphorylation of Akt at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2. Full activation of Akt requires phosphorylation at both sites. PHLPP1 and PHLPP2 specifically dephosphorylate the Ser473 site, thus acting as a crucial "off-switch".
By inhibiting PHLPP, this compound prevents the dephosphorylation of p-Akt (Ser473), leading to its sustained activation. This enhanced Akt activity promotes cell survival by inhibiting pro-apoptotic proteins (e.g., via FOXO transcription factors) and stimulates protein synthesis and cell growth through downstream effectors like mTOR. The selectivity of this compound is highlighted by its ability to increase phosphorylation at Ser473 without significantly affecting the p-Akt (Thr308) site at lower concentrations.
Other Affected Pathways
-
Protein Kinase C (PKC): PHLPPs also dephosphorylate the hydrophobic motifs of conventional and novel PKC isoforms, which promotes their degradation. This compound can therefore stabilize and enhance PKC signaling.
-
RAF/MEK/ERK Pathway: PHLPPs can negatively regulate the RAF/MEK/ERK signaling pathway by dephosphorylating RAF1. Inhibition with this compound may therefore lead to increased ERK activity in certain contexts.
-
Mst1 Kinase: PHLPP activates the pro-apoptotic kinase Mst1 by removing an inhibitory phosphorylation. Consequently, this compound treatment would suppress Mst1 activity, contributing to its pro-survival effects.
Quantitative Data
The efficacy, selectivity, and pharmacokinetic profile of this compound have been characterized in various studies.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Target | Assay Type | IC50 Value | Selectivity vs. Other Phosphatases | Reference |
| PHLPP2 | In Vitro Phosphatase Activity | ~5 µM | Highly selective vs. PP1 and PP2Cα (IC50 ≈ 100 µM) | |
| PHLPP (Cellular) | Akt (S473) Phosphorylation in COS-7 cells | ~30 µM | Selective for p-Akt S473 over p-Akt T308 at lower concentrations | |
| PHLPP1 vs PHLPP2 | In Vitro Phosphatase Activity | Not specific | Inhibits both isoforms |
Table 2: Pharmacokinetic Properties of this compound in Mice (Intravenous Injection)
| Dose (mg/kg) | Half-life (t½) | Volume of Distribution (VD) (L/kg) | Clearance (mL·kg⁻¹·min⁻¹) | Key Observation | Reference |
| 1.0 | ~1 h | 8 - 14 L/kg | 185.3 | Rapid elimination from bloodstream within 4 hours. | |
| 2.5 | ~1 h | 8 - 14 L/kg | 154.5 | Excreted in urine. | |
| 5.0 | ~1 h | 8 - 14 L/kg | 127.3 | Low VD suggests it remains primarily within the plasma. |
Table 3: Cellular and In Vivo Effects of this compound
| Model System | Effect | Quantitative Measurement | Reference |
| Primary Rat Cortical Neurons | Increased Akt Activation | Dose-dependent increase in p-Akt (S473) | |
| Murine Chondrocytes | Increased Anabolic Activity | 2 to 6-fold increase in p-Akt2 and p-PKC within 30 min | |
| Murine Chondrocytes | Altered Gene/Protein Expression | Increased GAG, Sox9, Collagen 2 production; Decreased Phlpp1/2 levels | |
| Human NP Cells | Increased NP Health Markers | Increased KRT19 gene expression | |
| Osteoarthritis Mouse Model | Cartilage Preservation | Attenuated cartilage degradation and allodynia after intra-articular injection | |
| C57Bl/6 Mice | Increased Cartilage Thickness | 15-25% increase in articular cartilage area one week after intra-articular injection |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Protocol 1: In Vitro PHLPP Phosphatase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on purified PHLPP.
-
Reagents : Purified recombinant PHLPP1 or PHLPP2 catalytic domain, phosphatase assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM EGTA, 5 mM MnCl₂, 0.1% β-mercaptoethanol, pH 7.5), substrate (e.g., p-Nitrophenyl Phosphate (pNPP) or a synthetic phosphopeptide corresponding to the Akt hydrophobic motif), this compound stock solution in DMSO, 96-well microplate.
-
Procedure : a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add the PHLPP enzyme to the assay buffer containing the different concentrations of this compound or DMSO (vehicle control). Incubate for 15-30 minutes at 30°C. c. Initiate the reaction by adding the substrate (e.g., pNPP). d. Incubate for a defined period (e.g., 30-60 minutes) at 30°C. e. Stop the reaction (e.g., by adding a stop solution like NaOH for pNPP). f. Measure the product formation using a spectrophotometer (e.g., absorbance at 405 nm for pNPP).
-
Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blotting for Cellular Akt Phosphorylation
This method assesses the ability of this compound to inhibit PHLPP in a cellular context.
Protocol 3: Pharmacokinetic Analysis in Mice
This protocol determines the in vivo stability and distribution of this compound.
-
Animals : Male C57Bl/6J mice.
-
Drug Administration : Formulate this compound in a suitable vehicle. Administer a single dose (e.g., 1.0, 2.5, or 5.0 mg/kg) via intravenous (IV) injection.
-
Sample Collection : Collect blood samples via tail vein or cardiac puncture at multiple time points post-injection (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation : Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
LC-MS/MS Analysis : a. Precipitate proteins from plasma samples (e.g., with acetonitrile). b. Centrifuge to pellet the precipitate and collect the supernatant. c. Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentration of this compound.
-
Data Analysis : Plot the plasma concentration of this compound versus time. Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), volume of distribution (VD), and clearance.
Logical Relationships and Conclusions
The action of this compound is multifaceted, involving both direct enzymatic inhibition and downregulation of phosphatase expression. Both mechanisms converge to amplify signaling through pro-survival pathways.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of NSC117079
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC117079 is a small molecule inhibitor of the Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatases 1 and 2 (PHLPP1/2). By targeting these key phosphatases, this compound modulates critical downstream signaling pathways, primarily the Akt, Protein Kinase C (PKC), and Extracellular signal-regulated kinase (ERK) pathways. This guide provides a comprehensive overview of the molecular mechanisms of this compound, its impact on downstream signaling cascades, and its functional consequences, with a particular focus on its chondroprotective effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Introduction
This compound has emerged as a valuable tool for investigating the roles of PHLPP1 and PHLPP2 in cellular signaling and as a potential therapeutic agent in various disease contexts, notably in osteoarthritis. PHLPP isoforms are critical negative regulators of several pro-survival and pro-growth signaling pathways. Their inhibition by this compound leads to the sustained activation of these pathways, offering a promising strategy for promoting tissue regeneration and cell survival. This document serves as a technical resource, consolidating the current understanding of this compound's downstream effects and providing practical information for researchers in the field.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the phosphatase activity of both PHLPP1 and PHLPP2. PHLPP1 and PHLPP2 are serine/threonine phosphatases that specifically dephosphorylate and inactivate key signaling kinases. By inhibiting PHLPP1/2, this compound effectively removes a critical brake on these signaling pathways, leading to their enhanced and sustained activation.
Core Downstream Signaling Pathways
The inhibition of PHLPP1/2 by this compound directly impacts three major downstream signaling pathways:
-
Akt Signaling: PHLPP1 and PHLPP2 are major phosphatases for Akt (also known as Protein Kinase B), specifically dephosphorylating it at the hydrophobic motif (Serine 473 for Akt1). Inhibition of PHLPP by this compound leads to a rapid and sustained increase in Akt phosphorylation, thereby activating its downstream targets involved in cell survival, proliferation, and metabolism.
-
Protein Kinase C (PKC) Signaling: Similar to Akt, conventional and novel PKC isoforms are substrates of PHLPP. This compound-mediated inhibition of PHLPP results in increased phosphorylation and activation of PKC, a key regulator of numerous cellular processes including cell growth, differentiation, and apoptosis.
-
ERK1/2 (MAPK) Signaling: While not a direct substrate, the activity of the ERK1/2 pathway can be modulated by this compound. This is likely due to crosstalk from the activated Akt and PKC pathways. Increased ERK1/2 phosphorylation has been observed following this compound treatment in certain cell types, contributing to its effects on cell proliferation and differentiation.
Below is a graphical representation of the core signaling pathway initiated by this compound.
Quantitative Data
The following tables summarize the available quantitative data regarding the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/System | Reference |
| Cellular IC50 for Akt phosphorylation | ~30 µM | Not specified | [1] |
| Concentration for neutrophil adhesion induction | 30 µM | Human neutrophils | [2] |
Table 2: Effects of this compound on Chondrocyte Gene Expression
| Gene | Effect | Fold Change/Observation | Cell Type | Reference |
| Sox9 | Upregulation | Significantly increased | Primary mouse articular chondrocytes | [3] |
| Col2a1 | Upregulation | Significantly increased | Primary mouse articular chondrocytes | [3] |
| Prg4 (Lubricin) | Upregulation | Significantly increased | Primary mouse articular chondrocytes | |
| Mmp13 | Downregulation | Decreased | Primary mouse articular chondrocytes | |
| Phlpp1 | Downregulation | ~50-70% decrease in protein levels | Primary mouse articular chondrocytes | |
| Phlpp2 | Downregulation | ~50-70% decrease in protein levels | Primary mouse articular chondrocytes |
Table 3: Functional Effects of this compound in Chondrocytes
| Parameter | Effect | Observation | Cell Type | Reference |
| Glycosaminoglycan (GAG) Production | Increased | Stimulated production in maturing chondrocytes | Primary mouse articular chondrocytes | |
| Phosphorylation of PKC and Akt2 | Increased | Increased within 30 minutes of treatment | Primary mouse articular chondrocytes |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning this compound.
Primary Chondrocyte Culture
This protocol describes the isolation and culture of primary articular chondrocytes.
Materials:
-
Articular cartilage source (e.g., neonatal mouse knee joints)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Pronase
-
Collagenase P
-
Phosphate-Buffered Saline (PBS)
-
40 µm cell strainer
-
Culture flasks/plates
Procedure:
-
Aseptically dissect articular cartilage from the source tissue.
-
Mince the cartilage into small pieces.
-
Digest the cartilage pieces with 0.2% Pronase for 1 hour at 37°C.
-
Wash the tissue with PBS and then digest with 0.025% Collagenase-P overnight at 37°C.
-
Pass the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells twice with PBS by centrifugation.
-
Resuspend the chondrocytes in complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells at a high density (e.g., 1 x 10^6 cells/mL) in culture flasks or plates.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for Phosphorylated Proteins
This protocol outlines the steps for detecting phosphorylated Akt, PKC, and ERK in chondrocytes treated with this compound.
Materials:
-
Cultured primary chondrocytes
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein antibodies for Akt, PKC, ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Treat cultured chondrocytes with the desired concentration of this compound for the specified time (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
Glycosaminoglycan (GAG) Assay
This protocol describes the quantification of sulfated GAGs in chondrocyte cultures using the dimethyl methylene blue (DMMB) dye-binding assay.
Materials:
-
Chondrocyte cultures (micromass or pellet cultures)
-
Papain digestion buffer
-
DMMB solution
-
Chondroitin sulfate standards
-
Microplate reader
Procedure:
-
Culture chondrocytes under conditions that promote matrix production (e.g., micromass or pellet culture).
-
Treat the cultures with this compound for the desired duration.
-
Harvest the cell/matrix pellets and digest them with papain overnight at 60°C.
-
Prepare a standard curve using known concentrations of chondroitin sulfate.
-
Add the DMMB solution to the digested samples and standards in a 96-well plate.
-
Immediately read the absorbance at 525 nm using a microplate reader.
-
Calculate the GAG concentration in the samples by comparing their absorbance to the standard curve.
-
Normalize the GAG content to the total protein or DNA content of the culture.
Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for measuring the expression of chondrocyte-related genes in response to this compound treatment.
Materials:
-
Cultured primary chondrocytes treated with this compound
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (Sox9, Col2a1, Prg4, Mmp13, Phlpp1, Phlpp2) and a housekeeping gene (e.g., Gapdh, Actb)
-
qPCR instrument
Procedure:
-
Treat cultured chondrocytes with this compound for the desired time.
-
Isolate total RNA from the cells using a commercial RNA isolation kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
This compound is a potent inhibitor of PHLPP1/2 that activates key downstream signaling pathways, including the Akt, PKC, and ERK pathways. This activity translates into significant functional effects, particularly in chondrocytes, where it promotes an anabolic and anti-catabolic phenotype. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to dissect the intricate roles of PHLPP phosphatases in health and disease. Further studies are warranted to determine the precise in vitro enzymatic potency of this compound and to optimize its use in preclinical models.
References
The Role of NSC117079 in Chondrocyte Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule NSC117079 and its role in promoting chondrocyte proliferation and maturation. The information compiled herein is intended to support research and development efforts aimed at cartilage regeneration and the treatment of degenerative joint diseases such as osteoarthritis.
Core Mechanism of Action
This compound is a small molecule inhibitor of the Pleckstrin homology domain leucine-rich repeat protein phosphatases 1 and 2 (Phlpp1/2)[1]. These phosphatases act as negative regulators of key anabolic signaling pathways. By inhibiting Phlpp1/2, this compound promotes the phosphorylation and activation of downstream targets, notably Akt2 and Protein Kinase C (PKC)[1][2]. This activation cascade ultimately leads to enhanced chondrocyte proliferation, survival, and increased synthesis of extracellular matrix (ECM) components, while concurrently suppressing matrix degradation[1].
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on chondrocyte signaling, proliferation, and matrix metabolism.
| Parameter | Fold Change / % Increase | Cell/System Type | Reference |
| Signaling Events | |||
| Phosphorylation of Akt2 | 2 to 6-fold increase | Primary mouse chondrocytes | [2] |
| Phosphorylation of PKC | 2 to 6-fold increase | Primary mouse chondrocytes | |
| In Vitro Effects | |||
| Glycosaminoglycan (GAG) Production | Increased | Primary mouse chondrocytes | |
| Sox9 Expression | Stimulated | Maturing mouse chondrocytes | |
| Collagen Type II Production | Stimulated | Maturing mouse chondrocytes | |
| Proteoglycan 4 (Prg4) Production | Stimulated | Maturing mouse chondrocytes | |
| In Vivo Effects | |||
| Articular Cartilage Area | 15-25% increase | C57Bl/6 mice | |
| Catabolic Gene Expression | |||
| Mmp13 Expression | Suppressed | Primary mouse chondrocytes |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound in chondrocytes and a typical experimental workflow for its evaluation.
Caption: this compound Signaling Pathway in Chondrocytes.
Caption: Experimental Workflow for Evaluating this compound.
Detailed Experimental Protocols
Chondrocyte Proliferation Assay (MTT Assay)
This protocol is for assessing cell viability and proliferation based on the metabolic activity of chondrocytes.
Materials:
-
Primary chondrocytes or a chondrocyte cell line
-
96-well cell culture plates
-
Complete chondrocyte culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed chondrocytes in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable, proliferating cells.
Glycosaminoglycan (GAG) Assay (DMMB Assay)
This colorimetric assay quantifies the amount of sulfated glycosaminoglycans (GAGs), a major component of the cartilage extracellular matrix.
Materials:
-
Chondrocyte cultures (micromass or monolayer)
-
Papain digestion buffer (0.1 M sodium phosphate, 10 mM EDTA, 10 mM cysteine-HCl, pH 6.5)
-
Papain (from papaya latex)
-
DMMB (1,9-dimethylmethylene blue) solution (16 mg DMMB, 3.04 g glycine, 2.37 g NaCl in 1 L of 0.1 M acetic acid, pH 3.0)
-
Chondroitin sulfate standards (for standard curve)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Culture Medium: Collect the culture medium from treated and control chondrocyte cultures.
-
Cell Layer: Wash the cell layer with PBS and digest with papain digestion buffer (containing 125-250 µg/mL papain) overnight at 60°C.
-
-
Standard Curve: Prepare a serial dilution of chondroitin sulfate standards (e.g., 0 to 50 µg/mL).
-
Assay:
-
Pipette 20 µL of each standard and sample into a 96-well plate in triplicate.
-
Add 200 µL of DMMB solution to each well.
-
-
Absorbance Measurement: Immediately read the absorbance at 525 nm and 595 nm. The ratio of these absorbances is used to calculate the GAG concentration relative to the standard curve.
Western Blot Analysis for Phosphorylated Akt and PKC
This protocol details the detection of phosphorylated Akt (p-Akt) and PKC (p-PKC) to confirm the on-target effect of this compound.
Materials:
-
Chondrocyte cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-total Akt, rabbit anti-p-PKC, rabbit anti-total PKC). Specific antibody clones, suppliers, and recommended dilutions should be optimized for each experiment.
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse chondrocytes with ice-cold RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using an imaging system. Densitometry can be used to quantify the relative protein levels.
References
NSC117079: A Novel Small Molecule for Cartilage Repair and Osteoarthritis Treatment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Articular cartilage, with its limited capacity for self-repair, presents a significant challenge in the treatment of degenerative joint diseases such as osteoarthritis (OA).[1][2][3][4] A promising therapeutic strategy involves the modulation of key signaling pathways that govern chondrocyte function and cartilage homeostasis.[2] NSC117079 has emerged as a novel small molecule inhibitor with significant potential for cartilage repair. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways and workflows.
Mechanism of Action
This compound is a small molecule inhibitor of the Pleckstrin Homology domain Leucine-rich repeat Protein Phosphatases 1 and 2 (Phlpp1/2). These phosphatases act as negative regulators of critical anabolic signaling pathways in chondrocytes. By inhibiting Phlpp1/2, this compound promotes chondrocyte proliferation, stimulates the synthesis of essential extracellular matrix (ECM) components, and suppresses matrix degradation. This dual action of enhancing anabolic activity while reducing catabolism makes this compound a compelling candidate for disease modification in osteoarthritis.
The primary mechanism of this compound involves the increased phosphorylation of key downstream targets of Phlpp1/2, including AKT2, Extracellular signal-regulated kinase 1/2 (ERK1/2), and Protein Kinase C (PKC). This enhanced signaling cascade ultimately leads to the upregulation of crucial chondrogenic transcription factors and genes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Effects of this compound on Chondrocytes
| Parameter | Cell Type | Treatment | Result | Reference |
| Glycosaminoglycan (GAG) Production | Primary Mouse Articular Chondrocytes | 25 µM this compound for 6-9 days | Significantly higher GAG secretion compared to vehicle. | |
| Gene Expression (Sox9, Collagen 2, Proteoglycan 4) | Maturing Mouse Chondrocytes | 25 µM this compound | Increased production of Sox9, Collagen 2, and Proteoglycan 4. | |
| Mmp13 Expression | Mouse Chondrocytes | 25 µM this compound | Suppressed Mmp13 expression. | |
| DIPEN (Aggrecan neoepitope) Expression | Mouse Chondrocytes | 25 µM this compound (last 3 days of 9-day culture) | Reduced DIPEN levels, indicating decreased matrix degradation. | |
| Phosphorylation of AKT2, ERK1/2, PKC | Human Articular Chondrocytes, Mouse Chondrocyte Micromass Cultures | This compound (within 30 minutes) | Increased phosphorylation of AKT2 (pSer474), ERK1/2 (pT202/Y204), and PKC (pSer660). | |
| Phlpp1/2 Transcript and Protein Levels | Mouse Chondrocytes | This compound | Reduced Phlpp1 and Phlpp2 transcript and protein levels. |
Table 2: In Vivo Effects of this compound
| Parameter | Animal Model | Treatment | Result | Reference |
| Articular Cartilage Area | C57Bl/6 Mice (4-5 weeks old) | Intra-articular injection of this compound | Increased articular cartilage area by 15% on lateral and medial tibial plateaus and femoral condyles. | |
| Cartilage Degradation | Male C57Bl/6 Mice with Destabilized Medial Meniscus (DMM) model of OA | Single intra-articular injection of this compound (7 weeks post-surgery) | Attenuated articular cartilage degradation. | |
| Mechanical Allodynia | Male C57Bl/6 Mice with DMM model of OA | Single intra-articular injection of this compound (7 weeks post-surgery) | Attenuated mechanical allodynia. | |
| Locomotor Activity | Male C57Bl/6 Mice with DMM model of OA | Single intra-articular injection of this compound (7 weeks post-surgery) | Maintained normal activity levels compared to control. | |
| Prg4 Expression | Phlpp1-CKOAgcERT mice with DMM model of OA | Intra-articular injection of this compound | Increased Prg4 expression in articular chondrocytes. | |
| Pharmacokinetics (Plasma) | Mice | Intravenous injection of this compound | Eliminated from the bloodstream within 4 hours. | |
| Phlpp1, Phlpp2, and Mmp13 Levels in Articular Cartilage | Mice | Intra-articular injection of this compound | Reduced Phlpp1, Phlpp2, and Mmp13 levels. |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits Phlpp1/2, leading to increased phosphorylation and activation of AKT2, ERK1/2, and PKC, which in turn enhances chondrocyte anabolic functions and reduces catabolic activity.
Caption: A typical experimental workflow to evaluate the efficacy of this compound in cartilage repair, encompassing both in vitro and in vivo models.
Detailed Experimental Protocols
1. In Vitro Chondrocyte Micromass Culture
-
Cell Isolation: Primary articular chondrocytes are isolated from the articular cartilage of mice.
-
Micromass Seeding: A high-density cell suspension (e.g., 2 x 10^5 cells in 10 µL) is seeded as a droplet in the center of a culture well. Cells are allowed to adhere for a few hours.
-
Chondrogenic Differentiation: The culture medium is switched to a chondrogenic medium, typically DMEM supplemented with 2% FBS, Insulin-Transferrin-Selenium (ITS), 0.05 mg/mL ascorbic acid, and 10 µM β-glycerophosphate.
-
Treatment: this compound (e.g., 25 µM) or a vehicle control (e.g., 0.05% DMSO) is added to the culture medium. The medium is changed every three days.
-
Analysis:
-
Glycosaminoglycan (GAG) Quantification: After a defined culture period (e.g., 9 days), micromasses are stained with Alcian blue to visualize GAGs. For quantitative analysis, GAGs can be extracted and measured using a commercially available assay (e.g., Chondrex Glycoaminoglycans Assay).
-
Gene Expression Analysis: RNA is extracted from the micromass cultures, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of chondrogenic markers such as Sox9, Col2a1 (Collagen Type II), Acan (Aggrecan), and catabolic markers like Mmp13.
-
Western Blotting: To assess signaling pathway activation, protein lysates are collected after a short treatment period (e.g., 30 minutes) with this compound. Western blotting is then used to detect the phosphorylated forms of AKT2, ERK1/2, and PKC.
-
2. In Vivo Murine Model of Osteoarthritis (Destabilization of the Medial Meniscus - DMM)
-
Animal Model: Male C57Bl/6 mice are commonly used.
-
Surgical Procedure: At a specified age (e.g., 17 weeks), surgery is performed to destabilize the medial meniscus (DMM) in one knee joint, inducing post-traumatic osteoarthritis. The contralateral joint may serve as a control.
-
Treatment: At a set time point post-surgery (e.g., 7 weeks), a single intra-articular injection of this compound or a saline control is administered into the affected joint.
-
Behavioral Analysis:
-
Mechanical Allodynia: This is measured using von Frey filaments to assess pain sensitivity.
-
Locomotor Activity: Animal movement is tracked in an open field system to evaluate mobility.
-
-
Histological Assessment: At the end of the study period (e.g., 12 weeks post-surgery), the knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained (e.g., with Safranin O and Fast Green) to visualize cartilage structure and assess the extent of cartilage damage.
This compound demonstrates significant promise as a therapeutic agent for cartilage repair and the treatment of osteoarthritis. Its targeted inhibition of Phlpp1/2 phosphatases effectively stimulates anabolic pathways while concurrently suppressing catabolic processes in chondrocytes. The robust in vitro and in vivo data, including increased cartilage matrix production, reduced degradation, and alleviation of OA-associated symptoms in animal models, provide a strong rationale for its further development. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
NSC117079 in Osteoarthritis Animal Models: A Technical Guide
Executive Summary: Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive degradation of articular cartilage, leading to pain and loss of mobility. Current treatments are largely palliative, highlighting the urgent need for disease-modifying osteoarthritis drugs (DMODs). NSC117079, a small molecule inhibitor of Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatases (PHLPP1 and PHLPP2), has emerged as a promising DMOD candidate. PHLPP phosphatases are overly abundant in human osteoarthritic chondrocytes and contribute to OA development.[1][2] This technical guide provides a comprehensive overview of the preclinical evidence for this compound in animal models of OA, detailing its mechanism of action, efficacy data, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the phosphatase activity of PHLPP1 and its isozyme PHLPP2.[2][3] In healthy cartilage, PHLPPs play a role in regulating cellular processes by dephosphorylating key signaling proteins. In osteoarthritis, PHLPP1 is aberrantly expressed in chondrocytes.[3] By inhibiting PHLPP, this compound prevents the dephosphorylation of several crucial pro-survival and anabolic signaling molecules. This leads to the sustained phosphorylation and activation of protein kinase B (AKT2), protein kinase C (PKC), and extracellular signal-regulated kinase (ERK1/2). The activation of these pathways in chondrocytes promotes the synthesis of essential extracellular matrix (ECM) components, such as aggrecan and glycosaminoglycans (GAGs), and suppresses matrix degradation, thereby protecting cartilage and potentially reversing degenerative changes.
Data Presentation: Efficacy in Preclinical Models
This compound has demonstrated significant efficacy in both in vivo animal models and in vitro studies using human osteoarthritic cartilage. The data consistently show a dual benefit: attenuation of cartilage degradation and palliative effects on pain and mobility.
In Vivo Efficacy in a Post-Traumatic OA Mouse Model
The primary animal model used to evaluate this compound is the Destabilization of the Medial Meniscus (DMM) model in mice, which mimics post-traumatic osteoarthritis (PTOA).
| Parameter | Description | Key Quantitative Results | Citations |
| Animal Model | Male C57Bl/6 mice (17 weeks old at time of surgery). | - | |
| OA Induction | Surgical Destabilization of the Medial Meniscus (DMM). | - | |
| Treatment | Single intra-articular injection of 8 μM this compound (in saline). | Injection administered 7 weeks after DMM surgery. | |
| Cartilage Integrity | Histological assessment of cartilage damage (OARSI score). | Significantly slowed articular cartilage degradation compared to saline-injected controls. | |
| Pain Behavior | Mechanical allodynia measured via von Frey assays. | Attenuated mechanical allodynia for up to five weeks post-injection. | |
| Mobility | Locomotor activity tracked in an open field system. | Treated animals maintained normal activity levels, while controls showed reduced travel distance and activity three months post-injury. | |
| Gene Expression | Analysis of lubricin expression. | Increased the number of Prg4-positive cells on the medial tibial plateau. | |
| Bone Structure | Assessment of subchondral bone. | Attenuated subchondral bone sclerosis associated with PTOA. |
In Vitro and Ex Vivo Effects on Human and Murine Cartilage
Studies on human cartilage explants from OA patients and murine chondrocyte cultures corroborate the in vivo findings, demonstrating a direct anabolic effect.
| Parameter | Description | Key Quantitative Results | Citations |
| System | Human articular cartilage explants from OA patients. | Increased glycosaminoglycan (GAG) production in 10 of 11 specimens (91%) after 14 days of incubation. | |
| Anabolic Gene Expression | Human articular cartilage explants. | Increased Aggrecan (ACAN) and Hyaluronan Synthase 2 (HAS2) transcripts. | |
| Catabolic Gene Expression | Human articular cartilage explants. | No significant changes detected in the expression of MMP3, MMP9, MMP13, ADAMTS4, or ADAMTS5. | |
| Catabolic Protein Expression | Murine chondrocyte cultures. | Suppressed Mmp13 and DIPEN (a marker of aggrecan degradation) expression. | |
| Signaling | Human articular chondrocytes. | Increased phosphorylation of AKT2, PKC, and ERK1/2. | |
| Cartilage Growth | 4-week-old C57Bl/6 mice (non-OA model). | A single 8 µM intra-articular injection increased articular cartilage area by 15-25% on tibial plateaus and femoral condyles after one week. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following sections describe the key protocols employed in the study of this compound.
DMM Surgical Model of Osteoarthritis
The DMM model is a widely accepted surgical procedure that induces joint instability, leading to progressive cartilage degeneration that closely mirrors human PTOA.
-
Animal Preparation: Male C57Bl/6 mice are anesthetized. The hair over the right knee is shaved, and the skin is disinfected.
-
Incision: A small medial parapatellar incision is made to expose the joint capsule.
-
Ligament Transection: The joint capsule is incised, and the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau, is carefully transected with micro-scissors. This destabilizes the medial meniscus.
-
Closure: The joint capsule and skin are sutured. Sham operations involve the same procedure but without the transection of the MMTL.
-
Post-Operative Care: Animals receive analgesics and are monitored during recovery. OA develops progressively over the subsequent weeks.
This compound Administration and Efficacy Assessment Workflow
A single intra-articular injection of this compound is administered after OA has been established, modeling a therapeutic intervention rather than a prophylactic one.
Behavioral and Histological Analyses
-
Mechanical Allodynia (von Frey Assay): Mice are placed in a chamber with a mesh floor. Calibrated von Frey filaments (e.g., 0.16g and 0.4g) are applied to the plantar surface of the paw. The withdrawal threshold or frequency is recorded as a measure of pain sensitivity.
-
Mobility (Open Field Test): Mice are placed in an open arena equipped with infrared beams (e.g., VersaMax Animal Activity Monitors). Their movement, including total distance traveled and periods of activity, is automatically recorded over a set time (e.g., 20 minutes) to assess overall mobility and exploratory behavior.
-
Histological Analysis:
-
Tissue Preparation: At the study endpoint, knee joints are harvested, fixed in 4% paraformaldehyde, and decalcified in 0.5 M EDTA.
-
Embedding and Sectioning: The joints are embedded in paraffin, and thin sections (e.g., 7 μm) are cut coronally.
-
Staining: Sections are stained with Safranin O and Fast Green. Safranin O stains proteoglycans in the cartilage matrix red/orange, while Fast Green provides a counterstain for other tissues.
-
Scoring: Cartilage degradation is quantified by blinded observers using the Osteoarthritis Research Society International (OARSI) scoring system, which grades the severity of cartilage damage.
-
Conclusion
The preclinical data strongly support the potential of this compound as a novel, dual-action DMOD for osteoarthritis. In established animal models of post-traumatic OA, a single intra-articular injection of this compound successfully reduces pain, preserves joint function, and structurally attenuates cartilage degradation and adverse bone remodeling. Its mechanism, centered on the inhibition of PHLPP1/2 and subsequent activation of anabolic signaling pathways like AKT and ERK, provides a strong biological rationale for its therapeutic effects. While further studies are needed to determine its pharmacokinetics, pharmacodynamics, and long-term safety in the joint, this compound represents a significant advancement in the search for effective OA therapies.
References
The Discovery and Development of PHLPP Inhibitor NSC117079: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleckstrin homology (PH) domain leucine-rich repeat protein phosphatases (PHLPP) have emerged as critical regulators of major cell signaling pathways, acting as tumor suppressors by terminating pro-survival signals.[1][2] The two main isoforms, PHLPP1 and PHLPP2, directly dephosphorylate and inactivate key kinases such as Akt and Protein Kinase C (PKC), thereby inhibiting cellular proliferation and inducing apoptosis.[1][3][4] The discovery of small molecule inhibitors of PHLPP, therefore, represents a promising therapeutic strategy for diseases where cell survival pathways are suppressed, such as in neurodegenerative disorders and conditions requiring tissue regeneration. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of NSC117079, a novel small-molecule inhibitor of PHLPP.
Discovery of this compound
This compound was identified through a combination of chemical and virtual screening of the National Cancer Institute (NCI) repository. The initial discovery process involved screening the NCI's Diversity Set for compounds that could inhibit the purified phosphatase domain of PHLPP2 in vitro. This was followed by virtual screening of selected libraries from the open NCI database, which were docked into a virtual model of the PHLPP2 phosphatase domain. This dual-screening approach led to the identification of two structurally diverse compounds, including this compound, that selectively inhibit PHLPP.
Mechanism of Action
This compound functions as an uncompetitive inhibitor of PHLPP. It is predicted to bind to a hydrophobic cleft near the active site and interact with one of the Mn²⁺ ions essential for phosphatase activity. By inhibiting PHLPP, this compound prevents the dephosphorylation of the hydrophobic motif of Akt (Ser473 in Akt1), leading to a sustained activation of Akt signaling. This, in turn, promotes cell survival and proliferation. Studies have shown that this compound is not specific for PHLPP1 versus PHLPP2 but does exhibit selectivity for PHLPP over other phosphatases.
Beyond direct inhibition of phosphatase activity, this compound has been observed to have a dual mechanism of action. It not only rapidly increases the phosphorylation of intracellular substrates within 30 minutes but also leads to a sustained suppression of PHLPP1 and PHLPP2 mRNA and protein expression.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell/System | Reference |
| IC50 (in cells) | ~30 µM | Glioblastoma cells | |
| Effective Concentration | 30 µM | Neutrophils | |
| Effective Concentration | 25 µM | Mouse Chondrocytes | |
| Half-life (in vivo) | ~1 hour | Mice (intravenous) |
Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. The Ki value is the inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity. The relationship between IC50 and Ki can be influenced by experimental conditions, such as substrate concentration. It is important to consider that combining IC50 or Ki values from different sources can be a source of significant noise due to variations in assay conditions.
Key Signaling Pathways and Experimental Workflows
PHLPP Signaling Pathway
PHLPP acts as a key negative regulator in several critical signaling cascades. The diagram below illustrates the central role of PHLPP in dephosphorylating and inactivating Akt, PKC, and S6K, thereby suppressing cell survival and proliferation. It also highlights PHLPP's role in activating the pro-apoptotic kinase Mst1.
Caption: PHLPP Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Screening PHLPP Inhibitors
The discovery of this compound involved a multi-step screening process. The following diagram outlines a generalized workflow for identifying and validating PHLPP inhibitors.
Caption: A generalized experimental workflow for the discovery and validation of PHLPP inhibitors.
Detailed Experimental Protocols
While specific, detailed step-by-step protocols are often proprietary or vary between laboratories, the following outlines the general methodologies employed in the characterization of this compound.
In Vitro Phosphatase Assay
-
Objective: To determine the direct inhibitory effect of this compound on the phosphatase activity of purified PHLPP.
-
Methodology:
-
Protein Purification: The phosphatase domain of PHLPP2 is expressed and purified.
-
Substrate: A phosphorylated peptide substrate that is a known target of PHLPP is used.
-
Reaction: The purified PHLPP2 enzyme is incubated with the substrate in the presence and absence of varying concentrations of this compound.
-
Detection: The amount of dephosphorylated product is quantified, typically using a colorimetric or fluorescent assay that detects free phosphate.
-
Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Cell-Based Akt Phosphorylation Assay
-
Objective: To assess the ability of this compound to increase Akt phosphorylation in a cellular context.
-
Methodology:
-
Cell Culture: A suitable cell line (e.g., glioblastoma cells) is cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period.
-
Lysis: Cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated Akt (Ser473) and total Akt.
-
Detection and Quantification: The bands are visualized using a secondary antibody conjugated to a detection enzyme or fluorophore. The intensity of the phosphorylated Akt band is normalized to the total Akt band to determine the relative increase in phosphorylation.
-
Apoptosis Assay
-
Objective: To determine if the inhibition of PHLPP by this compound can protect cells from apoptosis.
-
Methodology:
-
Induction of Apoptosis: Cells are treated with a pro-apoptotic agent (e.g., etoposide or staurosporine) in the presence or absence of this compound.
-
Apoptosis Detection: Apoptosis can be measured using various methods:
-
Caspase Activity Assay: Measuring the activity of executioner caspases (e.g., caspase-3/7).
-
Annexin V Staining: Detecting the externalization of phosphatidylserine on the outer leaflet of the plasma membrane, an early marker of apoptosis, via flow cytometry.
-
TUNEL Assay: Detecting DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
Analysis: The percentage of apoptotic cells is quantified and compared between the different treatment groups.
-
Conclusion
This compound is a valuable tool compound for studying the roles of PHLPP in various cellular processes and disease models. Its discovery through a combination of chemical and virtual screening highlights the power of integrated approaches in modern drug discovery. The dual mechanism of action, involving both direct enzymatic inhibition and suppression of PHLPP expression, makes it a potent modulator of the Akt signaling pathway. Further research and development of this compound and other PHLPP inhibitors may lead to novel therapeutic strategies for a range of diseases characterized by impaired cell survival and regeneration.
References
- 1. Pleckstrin Homology Domain Leucine-rich Repeat Protein Phosphatase (PHLPP): A New Player in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHLPP Signaling in Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Small Molecule Inhibitors of the PH Domain Leucine-Rich Repeat Protein Phosphatase (PHLPP) by Chemical and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NSC117079 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of NSC117079, a novel small molecule inhibitor of Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatase (PHLPP), in cell culture experiments. This compound has been shown to promote chondrocyte maturation and matrix production, making it a valuable tool for osteoarthritis research and cartilage regeneration studies.[1][2] It functions by inhibiting PHLPP, leading to increased phosphorylation and activation of key downstream signaling proteins such as Akt, ERK1/2, and PKC.[3]
Data Presentation
The following tables summarize the quantitative data reported for this compound in various experimental settings.
Table 1: In Vitro Efficacy of this compound on Neutrophil Adhesion
| Treatment Condition | Concentration | Neutrophil Adhesion (%) |
| Control | - | 9.0 ± 2.4 |
| This compound | 30 µM | 27.0 ± 8.0 |
| GM-CSF | 50 ng/mL | 22.9 ± 6.0 |
| GM-CSF + this compound | 50 ng/mL + 30 µM | 47.6 ± 10.9 |
| Data from a study on neutrophil adhesion to plated fibrinogen, indicating that this compound enhances both basal and GM-CSF-induced adhesion.[3] |
Table 2: In Vivo Efficacy of this compound on Articular Cartilage
| Treatment Group | Outcome Measure | Result |
| This compound | Increase in articular cartilage area | 15% increase in C57Bl/6 mice |
| Result observed one week after intra-articular injection in 4-week-old male C57Bl/6 mice.[1] |
Experimental Protocols
General Cell Culture Protocol for Human Articular Chondrocytes
This protocol outlines the basic procedures for culturing human articular chondrocytes, a primary cell type for studying the effects of this compound on cartilage biology.
Materials:
-
Human Articular Chondrocytes (HAC)
-
Chondrocyte Growth Medium (e.g., DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 25 µg/ml L-ascorbic acid)
-
This compound (stock solution prepared in DMSO)
-
Tissue culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Thawing and Seeding:
-
Thaw cryopreserved human articular chondrocytes rapidly in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing pre-warmed Chondrocyte Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and count the cells.
-
Seed the cells at a density of 1 x 10^4 cells/cm² in tissue culture flasks or plates.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock.
-
When cells are at the desired confluency, replace the old medium with fresh Chondrocyte Growth Medium containing the desired concentration of this compound. A final concentration of 1-30 µM can be used as a starting point for dose-response experiments.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired time period (e.g., 30 minutes for signaling studies, 24-72 hours for matrix production assays).
-
Western Blot Analysis of Akt, ERK, and PKC Phosphorylation
This protocol describes the detection of changes in the phosphorylation status of key signaling proteins in response to this compound treatment.
Materials:
-
Chondrocytes treated with this compound (as described above)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-PKC, anti-total-PKC)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells and scrape them off the plate.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels for each target.
-
Glycosaminoglycan (GAG) Production Assay
This protocol measures the production of glycosaminoglycans, a key component of the cartilage extracellular matrix, by chondrocytes treated with this compound.
Materials:
-
Chondrocyte cultures treated with this compound for 48-72 hours
-
Papain digestion buffer (0.1 M sodium phosphate, 10 mM EDTA, 10 mM L-cysteine, pH 6.5)
-
1,9-Dimethylmethylene blue (DMMB) dye solution
-
Chondroitin sulfate standard
-
96-well microplate
-
Plate reader
Procedure:
-
Sample Preparation:
-
Collect the cell culture medium and the cell layer separately.
-
Digest the cell layer with papain digestion buffer overnight at 60°C.
-
-
DMMB Assay:
-
Add a small volume of the digested cell layer lysate or the collected medium to a 96-well plate.
-
Prepare a standard curve using known concentrations of chondroitin sulfate.
-
Add the DMMB dye solution to all wells.
-
Immediately read the absorbance at 525 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the GAG concentration in the samples by comparing their absorbance to the standard curve.
-
Normalize the GAG content to the total protein or DNA content of the cell layer.
-
Visualizations
Caption: Signaling pathway of this compound in chondrocytes.
Caption: General experimental workflow for studying this compound in chondrocytes.
References
Application Notes and Protocols for NSC117079 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC117079 is a small molecule inhibitor of the Pleckstrin Homology domain Leucine-rich repeat Protein Phosphatases 1 and 2 (PHLPP1/2). These phosphatases are key negative regulators of several critical cell signaling pathways. By inhibiting PHLPP1/2, this compound promotes the phosphorylation and activation of downstream targets, including the pro-survival kinase Akt and protein kinase C (PKC), as well as influencing the MAPK/ERK pathway. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, with a particular focus on its effects on chondrocytes and related signaling pathways.
Mechanism of Action
This compound functions by inhibiting the phosphatase activity of PHLPP1 and PHLPP2. This leads to an increase in the phosphorylation of key downstream signaling molecules at their hydrophobic motifs. The primary consequence of PHLPP inhibition by this compound is the activation of the PI3K/Akt signaling cascade, which plays a crucial role in cell survival, proliferation, and metabolism.
Caption: this compound inhibits PHLPP1/2, preventing dephosphorylation of Akt at Ser473, which promotes downstream signaling.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in various in vitro assays.
| Parameter | Cell Type/Assay | Value | Reference |
| IC50 (Akt Phosphorylation) | Neuronal Cells | ~30 µM | [1] |
| IC50 (GAG Production) | Primary Mouse Chondrocytes | 4 µM (NSC45586, a related compound) | [2] |
| Effective Concentration | Primary Rat Cortical Neurons | 50 µM | [3] |
| Effective Concentration | Human Articular Chondrocytes | Not Specified | [4] |
| Effect on Gene Expression in Chondrocytes | Treatment | Result | Reference |
| Sox9 | This compound | Stimulated Production | [2] |
| Collagen 2 (COL2A1) | This compound | Stimulated Production | |
| Aggrecan (ACAN) | This compound | Stimulated Production | |
| Proteoglycan 4 (PRG4) | This compound | Stimulated Production | |
| MMP13 | This compound | Suppressed Expression | |
| PHLPP1/2 | This compound | Reduced mRNA and Protein Levels |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability and proliferation.
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Cells of interest (e.g., primary chondrocytes, cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value if applicable.
Western Blot Analysis of Protein Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation of PHLPP substrates like Akt.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for a specified time (e.g., 30 minutes to 24 hours).
-
Wash cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to confirm equal loading.
Glycosaminoglycan (GAG) Production Assay
This protocol measures the synthesis of sulfated GAGs, a key component of the extracellular matrix in chondrocytes.
Caption: Workflow for quantifying GAG production in chondrocyte cultures.
Materials:
-
Primary chondrocytes
-
Chondrogenic medium
-
This compound
-
Papain digestion buffer
-
Blyscan™ Glycosaminoglycan Assay kit or similar DMMB-based assay
-
Microplate reader
Protocol:
-
Isolate primary chondrocytes and culture them in a suitable format, such as high-density micromass cultures.
-
Treat the chondrocyte cultures with various concentrations of this compound in chondrogenic medium. Include a vehicle control.
-
Culture for an extended period, typically 6-9 days, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
At the end of the culture period, digest the cell pellets or micromasses using a papain digestion buffer to release the GAGs.
-
Quantify the amount of sulfated GAGs in the digest using a dimethylmethylene blue (DMMB) dye-binding assay, following the manufacturer's instructions (e.g., Blyscan™ assay).
-
Prepare a standard curve using the provided chondroitin sulfate standard.
-
Add the DMMB dye to the samples and standards, allow the GAG-dye complex to precipitate.
-
Centrifuge to pellet the complex, discard the supernatant, and dissociate the dye from the pellet.
-
Read the absorbance of the dissociated dye at 656 nm.
-
Calculate the GAG concentration in the samples based on the standard curve and normalize to DNA content or cell number.
In Vitro PHLPP Phosphatase Assay
This is a general protocol to measure the direct enzymatic inhibition of PHLPP by this compound using a generic phosphatase substrate, p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant purified PHLPP1 or PHLPP2 enzyme
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MnCl2, 0.1 mM CaCl2)
-
p-Nitrophenyl phosphate (pNPP) solution
-
Stop solution (e.g., 1 M NaOH)
-
96-well plate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the purified PHLPP enzyme to each well and pre-incubate with the inhibitor for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm, which corresponds to the production of p-nitrophenol.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Conclusion
This compound is a valuable tool for studying the roles of PHLPP phosphatases in various cellular processes. The protocols provided here offer a framework for investigating its effects on cell viability, signaling pathways, and extracellular matrix production. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure robust and reproducible results.
References
Application Notes and Protocols for NSC117079 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of NSC117079, a small molecule inhibitor of Pleckstrin Homology domain Leucine-rich repeat Protein Phosphatase (PHLPP). The following protocols and data are intended to guide researchers in designing and executing mouse studies to evaluate the therapeutic potential of this compound in various disease models.
Mechanism of Action
This compound functions as an inhibitor of both PHLPP1 and PHLPP2 isoforms.[1] By inhibiting PHLPP, this compound prevents the dephosphorylation of key signaling proteins, including Akt and Protein Kinase C (PKC).[1] This leads to the activation of downstream pro-survival and anabolic pathways. This mechanism has shown therapeutic promise in models of osteoarthritis and neurological injury.[2][3][4]
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in mouse studies.
Table 1: this compound Dosage and Administration in Mouse Models
| Indication | Mouse Strain | Route of Administration | Dosage | Frequency | Reference |
| Pharmacokinetics | C57BL/6J | Intravenous (IV) | 1.0, 2.5, or 5.0 mg/kg | Single dose | |
| Osteoarthritis | C57BL/6J | Intra-articular (IA) | 8 µM (in 3 µL) | Single dose | |
| Osteoarthritis | Phlpp1-CKOAgcERT | Intra-articular (IA) | Not specified | Single injection seven weeks post-DMM surgery | |
| Traumatic Brain Injury | Not specified | Not specified | 1 mg/kg and 3 mg/kg | Not specified |
Table 2: Pharmacokinetic Parameters of this compound in C57BL/6J Mice (Intravenous Administration)
| Dose | Half-life (t½) | Volume of Distribution (Vd) | Elimination | Reference |
| 1.0, 2.5, 5.0 mg/kg | ~1 hour | 8-14 L/kg | Detected in bloodstream for up to 4 hours; majority excreted in urine within 4 hours. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
a) For Intravenous (IV) Injection:
-
Reconstitution: this compound is a small molecule that may require solubilization in a vehicle suitable for intravenous administration. While specific formulations from the literature are not detailed, a common approach for similar compounds involves initial dissolution in a small amount of DMSO, followed by dilution in a pharmaceutically acceptable carrier such as saline, polyethylene glycol (PEG), or Tween 80. It is crucial to perform pilot solubility and stability studies to determine the optimal formulation.
-
Final Concentration: The final concentration of the dosing solution should be calculated based on the desired dose (e.g., 1.0, 2.5, or 5.0 mg/kg) and the average weight of the mice to be treated, ensuring the injection volume is appropriate for intravenous administration (typically 5-10 mL/kg).
b) For Intra-articular (IA) Injection:
-
Reconstitution: For intra-articular administration in an osteoarthritis model, this compound was dissolved in saline to a concentration of 8 µM.
-
Final Concentration: The final concentration used was 8 µM.
In Vivo Administration Protocols
a) Intravenous (IV) Injection for Pharmacokinetic Studies:
-
Animal Model: Male C57BL/6J mice are a suitable strain.
-
Procedure:
-
Administer a single intravenous injection of this compound at the desired dose (1.0, 2.5, or 5.0 mg/kg) via the tail vein.
-
Collect blood samples at various time points post-injection (e.g., 1, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours) to determine the plasma concentration of the compound.
-
For excretion studies, house mice in metabolic cages to collect urine and feces at timed intervals.
-
Analyze plasma and urine samples using a validated analytical method such as LC-MS/MS to quantify this compound levels.
-
b) Intra-articular (IA) Injection for Osteoarthritis Model:
-
Animal Model: Four-week-old male C57BL/6J mice can be used. An appropriate model of osteoarthritis, such as destabilization of the medial meniscus (DMM), should be induced prior to treatment.
-
Procedure:
-
Anesthetize the mouse using a suitable anesthetic agent.
-
Administer a single 3 µL intra-articular injection of 8 µM this compound or vehicle (saline) into the right knee joint.
-
Monitor the animals for any adverse effects.
-
Euthanize the mice at a predetermined time point (e.g., one week post-injection) for histological analysis of the articular cartilage.
-
c) Administration for Traumatic Brain Injury (TBI) Model:
-
Animal Model: An established mouse model of severe TBI should be used.
-
Procedure: While the specific route of administration was not detailed in the provided search results, intravenous or intraperitoneal administration are common for systemic drug delivery in TBI models. Doses of 1 mg/kg and 3 mg/kg have been cited as being based on a range known to induce a biological effect. A dosing regimen would need to be empirically determined based on the specific TBI model and experimental endpoints.
Safety and Toxicity
The available literature does not provide detailed toxicology data for this compound in mice. However, one study noted that PHLPP inhibitors, in general, have a safe pharmacokinetic profile. As with any investigational compound, it is essential to conduct dose-range-finding studies to identify a well-tolerated and efficacious dose. Researchers should closely monitor animals for any clinical signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Osteoarthritis Mouse Model Workflow.
References
- 1. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PHLPP Inhibitor NSC74429 Is Neuroprotective in Rodent Models of Cardiac Arrest and Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of NSC117079 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC117079 is a small molecule inhibitor of the Pleckstrin Homology domain Leucine-rich repeat Protein Phosphatases (PHLPP1 and PHLPP2).[1][2] These phosphatases act as key negative regulators in various signaling pathways by dephosphorylating and inactivating pro-survival kinases such as Akt and protein kinase C (PKC).[1] By inhibiting PHLPP, this compound effectively enhances the phosphorylation of its downstream targets, thereby promoting cell survival and proliferation.[1][3] This compound has garnered significant interest in research areas such as cartilage regeneration for osteoarthritis, neuroprotection, and cancer therapy. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound for in vitro research applications.
Data Presentation
Physicochemical Properties
| Property | Value |
| CAS Number | 500363-63-3 |
| Appearance | Pale purple to purple solid |
| Molecular Formula | O=S(C(C(N)=C1C2=O)=CC(NC3=CC=CC(S(=O)(N)=O)=C3)=C1C(C4=C2C=CC=C4)=O)(O)=O |
Source:
Solubility and Storage
| Solvent | Solubility (In Vitro) | Recommended Storage (Stock Solution) |
| DMSO | 50 mg/mL (105.60 mM) | -80°C for up to 2 years; -20°C for up to 1 year |
Source:
Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact the solubility of the product. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO) for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile pipette tips
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.73 mg of this compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock, you would add 1 mL of DMSO for every 4.73 mg of compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. If necessary, use a sonicator for short intervals to facilitate dissolution. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.
-
Storage: Store the aliquots of the stock solution at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).
Preparation of Working Solutions
This protocol describes the dilution of the DMSO stock solution into a cell culture medium for direct application to cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Sterile pipette tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Pre-warm Medium: Ensure the cell culture medium is pre-warmed to 37°C before use.
-
Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. It is recommended to first perform serial dilutions in DMSO if a wide range of concentrations is needed to prevent precipitation.
-
Example for a single working concentration: To prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution directly into the cell culture medium. For instance, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as in the experimental conditions to account for any solvent effects on the cells.
-
Application: Gently mix the working solution and add it to the cells immediately after preparation.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols for NSC117079 in DMEM Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC117079 is a small molecule inhibitor of the PH domain leucine-rich repeat protein phosphatase (PHLPP) family of serine/threonine phosphatases. PHLPPs are key negative regulators of the PI3K/Akt signaling pathway, a critical cascade involved in cell survival, proliferation, and metabolism. By inhibiting PHLPP, this compound can enhance Akt and Protein Kinase C (PKC) signaling, making it a valuable tool for research in areas such as neuroprotection and cartilage regeneration.[1][2] Understanding the stability of this compound in common cell culture media is crucial for designing and interpreting in vitro experiments accurately. This document provides detailed information on the stability of this compound in Dulbecco's Modified Eagle Medium (DMEM) and a comprehensive protocol for its use and stability assessment.
Stability of this compound in DMEM Media
A key study has demonstrated that this compound is highly stable in DMEM supplemented with 10% Fetal Bovine Serum (FBS) under standard cell culture conditions. The stability was assessed over a 72-hour period at 37°C, with no significant degradation, hydrolysis, or oxidation observed. This high stability ensures that the compound's concentration remains consistent throughout the duration of typical cell culture experiments, providing reliable and reproducible results.
Quantitative Stability Data
The stability of this compound in DMEM with 10% FBS at 37°C was determined using Liquid Chromatography-Mass Spectrometry (LC-MS). The data from this analysis is summarized in the table below.
| Time Point (Hours) | This compound Concentration (μM) | Percent Remaining (%) | Observations |
| 0 | 8.0 | 100 | No degradation |
| 0.083 (5 min) | Not reported, but stable | ~100 | No degradation |
| 0.25 (15 min) | Not reported, but stable | ~100 | No degradation |
| 0.5 (30 min) | Not reported, but stable | ~100 | No degradation |
| 1 | Not reported, but stable | ~100 | No degradation |
| 2 | Not reported, but stable | ~100 | No degradation |
| 4 | Not reported, but stable | ~100 | No degradation |
| 8 | Not reported, but stable | ~100 | No degradation |
| 12 | Not reported, but stable | ~100 | No degradation |
| 24 | Not reported, but stable | ~100 | No degradation |
| 48 | Not reported, but stable | ~100 | No degradation |
| 72 | Not reported, but stable | ~100 | No hydrolysis, oxidation, or other degradation observed |
Data is based on the findings that this compound was highly stable for 72 hours at 37°C in DMEM with 10% FBS.
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMEM Media
This protocol is adapted from the methodology used to confirm the high in vitro stability of this compound.
1. Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO2)
-
LC-MS/MS system
2. Procedure
-
Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Prepare small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture. Store at -20°C or -80°C.
-
Preparation of Incubation Medium: Prepare complete DMEM supplemented with 10% FBS. Pre-warm the medium to 37°C in a cell culture incubator.
-
Incubation: Spike the pre-warmed complete DMEM with the this compound stock solution to achieve a final concentration of 8 μM. Ensure the final DMSO concentration is less than 0.1% to avoid solvent effects.
-
Sample Collection: Collect aliquots of the this compound-containing medium in triplicate at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours). The time zero (T=0) sample should be collected immediately after adding the compound to the medium.
-
Sample Storage: Immediately after collection, samples can be flash-frozen in liquid nitrogen and stored at -80°C until analysis to prevent any potential degradation.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of this compound remaining at each time point relative to the T=0 sample to determine the stability profile.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound inhibits PHLPP1 and PHLPP2, which are phosphatases that dephosphorylate and inactivate Akt and PKC. By inhibiting PHLPP, this compound leads to the increased phosphorylation and activation of Akt and PKC, thereby promoting downstream signaling pathways involved in cell survival and proliferation.
Caption: this compound inhibits PHLPP, increasing Akt and PKC phosphorylation.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of the experimental protocol for determining the stability of this compound in DMEM media.
Caption: Workflow for assessing this compound stability in DMEM media.
Conclusion
This compound is a highly stable compound in DMEM supplemented with 10% FBS for at least 72 hours under standard cell culture conditions. This stability is a critical factor for ensuring the reliability of in vitro studies investigating its biological effects. The provided protocols offer a robust framework for the use and stability assessment of this compound, enabling researchers to confidently employ this PHLPP inhibitor in their experimental designs.
References
Application Notes and Protocols for Western Blot Analysis of NSC117079 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of NSC117079, a small molecule inhibitor of Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatase (PHLPP), on cultured cells. This document outlines the experimental workflow, from cell treatment to data analysis, and includes key signaling pathways affected by this compound.
This compound functionally inhibits PHLPP enzymes, leading to increased phosphorylation of downstream targets such as Akt and PKC.[1] It has also been shown to reduce the protein expression of PHLPP1 and PHLPP2 upon sustained exposure.[1] This protocol is designed to enable researchers to effectively probe these molecular events.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for the Western blot protocol.
Caption: this compound inhibits PHLPP, increasing Akt and PKC phosphorylation.
Caption: Experimental workflow for Western blot analysis.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for the Western blot protocol. Optimization may be required depending on the cell line and specific antibodies used.
Table 1: this compound Treatment Conditions
| Parameter | Recommendation | Notes |
| Cell Seeding Density | Seed cells to reach 70-80% confluency at the time of treatment. | This ensures sufficient protein yield and optimal cell health. |
| This compound Concentration | 10-50 µM | A dose-response experiment is recommended to determine the optimal concentration for your cell line.[2] |
| Treatment Duration | For phosphorylation events: 30 minutes to 4 hours.[1] For PHLPP1/2 protein levels: 24-72 hours. | Short incubation times are sufficient to observe changes in phosphorylation.[1] Longer treatments may be necessary to see changes in total protein expression. |
| Vehicle Control | DMSO | The final DMSO concentration should be kept constant across all treatments and should not exceed 0.5%. |
Table 2: Antibody Dilutions and Incubation Times
| Antibody Target | Primary Antibody Dilution | Incubation | Secondary Antibody Dilution | Incubation |
| p-Akt (Ser473) | 1:1000 in 5% BSA/TBST | Overnight at 4°C | 1:2000 - 1:5000 in 5% milk/TBST | 1 hour at RT |
| Total Akt | 1:1000 in 5% BSA/TBST | Overnight at 4°C | 1:2000 - 1:5000 in 5% milk/TBST | 1 hour at RT |
| p-PKC (pan) | 1:1000 in 5% BSA/TBST | Overnight at 4°C | 1:2000 - 1:5000 in 5% milk/TBST | 1 hour at RT |
| Total PKC | 1:1000 in 5% milk/TBST | Overnight at 4°C | 1:2000 - 1:5000 in 5% milk/TBST | 1 hour at RT |
| p-Erk1/2 (Thr202/Tyr204) | 1:1000 - 1:2000 in 5% BSA/TBST | Overnight at 4°C | 1:5000 - 1:10000 in 5% milk/TBST | 1 hour at RT |
| Total Erk1/2 | 1:1000 in 5% milk/TBST | Overnight at 4°C | 1:2000 - 1:5000 in 5% milk/TBST | 1 hour at RT |
| PHLPP1 | 1:500 - 1:1000 in 5% milk/TBST | Overnight at 4°C | 1:2000 - 1:5000 in 5% milk/TBST | 1 hour at RT |
| PHLPP2 | 1:500 - 1:1000 in 5% milk/TBST | Overnight at 4°C | 1:2000 - 1:5000 in 5% milk/TBST | 1 hour at RT |
| Loading Control (GAPDH, β-Actin, etc.) | 1:1000 - 1:10000 in 5% milk/TBST | 1 hour at RT or Overnight at 4°C | 1:5000 - 1:10000 in 5% milk/TBST | 1 hour at RT |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing Western blot analysis on cells treated with this compound.
1. Cell Culture and Treatment
-
Seed the desired cell line in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 30 minutes for phosphorylation studies, 24-72 hours for total protein expression studies).
2. Cell Lysis and Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit or a similar method, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. Sample Preparation for SDS-PAGE
-
To the normalized protein samples, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the condensate.
5. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting
-
After transfer, block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, 5% BSA is generally recommended to reduce background.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody diluted in the appropriate blocking buffer (see Table 2) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Data Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin). Alternatively, run a parallel gel for the loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the protein of interest to the corresponding loading control signal. For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
References
Application Notes and Protocols for Neuroprotection Assays Using NSC117079
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC117079 is a small molecule inhibitor of the PH domain leucine-rich repeat protein phosphatases (PHLPP1 and PHLPP2). These phosphatases act as negative regulators of the pro-survival Akt signaling pathway. By inhibiting PHLPP, this compound promotes the phosphorylation and activation of Akt, thereby enhancing downstream signaling cascades that support cell survival and proliferation. This mechanism of action makes this compound a compound of interest for its potential neuroprotective effects against various insults that can lead to neuronal cell death.
These application notes provide detailed protocols for in vitro neuroprotection assays using this compound in both primary neuronal cultures and the human neuroblastoma cell line SH-SY5Y. The protocols outline methods for inducing neurotoxicity and assessing the protective effects of this compound.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its neuroprotective effects by inhibiting PHLPP, which in turn leads to the activation of the Akt signaling pathway. PHLPP dephosphorylates Akt at its serine 473 residue, a critical step for Akt inactivation. Inhibition of PHLPP by this compound prevents this dephosphorylation, leading to sustained Akt activation. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis and promoting pro-survival gene expression.
Caption: this compound inhibits PHLPP, leading to Akt activation and promotion of cell survival.
Experimental Protocols
Protocol 1: Neuroprotection Assay in Primary Rat Cortical Neurons
This protocol is based on demonstrated neuroprotective effects of this compound against staurosporine-induced apoptosis in primary neuronal cultures.
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound (stock solution in DMSO)
-
Staurosporine (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
Experimental Workflow:
Caption: Workflow for assessing this compound neuroprotection in primary neurons.
Procedure:
-
Cell Plating: Plate primary rat cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Cell Culture: Culture the neurons in supplemented Neurobasal medium for 7-10 days to allow for maturation.
-
This compound Pre-treatment: Prepare working solutions of this compound in culture medium. A final concentration of 50 µM has been shown to be effective.[1] Add the this compound solution to the appropriate wells and incubate for 1 hour. Include a vehicle control (DMSO) group.
-
Induction of Apoptosis: Add staurosporine to the wells to a final concentration of 100 nM to induce apoptosis.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assessment (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Quantitative Data Summary:
| Treatment Group | This compound Concentration (µM) | Staurosporine Concentration (nM) | Cell Viability (% of Control) |
| Control | 0 | 0 | 100 |
| Staurosporine | 0 | 100 | ~50 |
| This compound + Staurosporine | 50 | 100 | Significantly increased vs. Staurosporine alone |
Note: Specific percentages of protection should be determined experimentally.
Protocol 2: Neuroprotection Assay in SH-SY5Y Human Neuroblastoma Cells
This protocol provides a framework for evaluating the neuroprotective effects of this compound in the SH-SY5Y cell line, a common in vitro model for neurodegenerative diseases. This protocol can be adapted for various neurotoxins.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Neurotoxin (e.g., MPP+, 6-OHDA, Rotenone, or Amyloid-beta peptide)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)
-
96-well clear-bottom black plates (for luminescence/fluorescence assays) or clear plates (for absorbance assays)
Experimental Workflow:
Caption: Workflow for this compound neuroprotection assay in SH-SY5Y cells.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
(Optional) Differentiation: For a more neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.
-
This compound Pre-treatment: Prepare a dilution series of this compound in culture medium (e.g., 1, 5, 10, 25, 50 µM). Add the different concentrations of this compound to the cells and incubate for 1-2 hours. Include a vehicle control.
-
Induction of Neurotoxicity: Add the chosen neurotoxin at a pre-determined toxic concentration (e.g., determined by a dose-response curve for the specific toxin).
-
Incubation: Incubate the plate for 24-48 hours.
-
Assessment of Cell Viability: Use a commercially available cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle-treated control.
Quantitative Data Summary (Hypothetical Dose-Response):
| This compound Concentration (µM) | Neurotoxin | Cell Viability (% of Neurotoxin Control) |
| 0 | + | 100 |
| 1 | + | 110 |
| 5 | + | 125 |
| 10 | + | 140 |
| 25 | + | 155 |
| 50 | + | 160 |
Note: This is a hypothetical representation. Actual values must be determined experimentally.
Conclusion
The provided protocols offer a starting point for investigating the neuroprotective properties of this compound. It is recommended to optimize parameters such as cell seeding density, this compound concentration, and neurotoxin exposure time for each specific experimental setup. The ability of this compound to modulate the Akt signaling pathway presents a promising avenue for the development of novel neuroprotective therapeutics.
References
Application Notes and Protocols for Intra-articular Injection of NSC117079 in Murine Models of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intra-articular (IA) administration of NSC117079, a small molecule inhibitor of PH domain and leucine-rich repeat protein phosphatases (Phlpp1 and Phlpp2), in mouse models of osteoarthritis (OA). This document outlines the therapeutic potential of this compound as a disease-modifying OA drug (DMOAD) candidate, detailing its mechanism of action, experimental protocols, and key quantitative outcomes.
Introduction
Osteoarthritis is a degenerative joint disease characterized by the progressive degradation of articular cartilage, leading to pain and loss of function.[1] Phlpp protein phosphatases are overexpressed in human osteoarthritic chondrocytes and are implicated in OA pathogenesis.[1] this compound, by inhibiting Phlpp1 and Phlpp2, promotes anabolic pathways in chondrocytes and has demonstrated palliative and cartilage-protective effects in preclinical murine models of post-traumatic OA (PTOA).[1][2] A single intra-articular injection of this compound has been shown to attenuate pain, slow cartilage degradation, and preserve joint mobility.[1]
Mechanism of Action
This compound functions by inhibiting Phlpp1 and Phlpp2, which are phosphatases that dephosphorylate and inactivate key pro-survival and anabolic signaling molecules. By inhibiting Phlpp1/2, this compound increases the phosphorylation and activity of downstream targets including AKT2, ERK1/2, and Protein Kinase C (PKC). This enhanced signaling cascade stimulates the production of essential cartilage extracellular matrix components, such as glycosaminoglycans (GAGs) and aggrecan, and suppresses matrix degradation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies involving the intra-articular injection of this compound in mice.
Table 1: Effects of this compound on Articular Cartilage in Naive Mice
| Parameter | Treatment Group | Outcome | Reference |
|---|
| Articular Cartilage Area (Medial & Lateral Tibial Plateaus and Femoral Condyles) | 8 µM this compound (single IA injection) | 15-25% increase one week post-injection | |
Table 2: Efficacy of this compound in a Post-Traumatic Osteoarthritis (DMM) Mouse Model
| Parameter | Treatment Group | Timepoint | Outcome vs. Saline Control | Reference |
|---|---|---|---|---|
| Mechanical Allodynia | Single IA injection of this compound (7 weeks post-DMM) | Up to 5 weeks post-injection | Attenuated mechanical allodynia | |
| Mobility (Open Field Test) | Single IA injection of this compound (7 weeks post-DMM) | 3 months post-injury | Maintained normal activity levels (distance traveled) | |
| Cartilage Degradation (Histology) | Single IA injection of this compound (7 weeks post-DMM) | 12 weeks post-DMM | Slowed articular cartilage degradation |
| Subchondral Bone Sclerosis | Single IA injection of 8 µM this compound (7 weeks post-DMM) | 12 weeks post-DMM | Attenuated subchondral bone sclerosis | |
Table 3: Effects of this compound on Gene and Protein Expression
| Parameter | Model System | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Prg4 Expression (Medial Tibial Plateau) | Phlpp1-CKOAgcERT mice with DMM | Single IA injection of 8 µM this compound | Twice as high compared to saline | |
| Phosphorylation of AKT2, ERK1/2, PKC | Human articular chondrocytes | This compound | Increased phosphorylation | |
| GAG and Aggrecan Production | Human articular cartilage explants from OA patients | This compound | Increased production in >90% of explants |
| Mmp13 and DIPEN Expression | Chondrocytes | this compound | Suppressed expression | |
Experimental Protocols
Protocol 1: Induction of Post-Traumatic Osteoarthritis (PTOA) via Destabilization of the Medial Meniscus (DMM) Surgery
This protocol describes the surgical procedure to induce OA in mice, creating a model for testing the therapeutic efficacy of this compound.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Fine surgical instruments (scissors, forceps, micro-scalpel)
-
Suture materials
Procedure:
-
Anesthetize the mouse using an approved isoflurane protocol.
-
Shave the hair around the right knee joint and sterilize the area with povidone-iodine and ethanol.
-
Make a small incision on the medial side of the patellar tendon.
-
Visualize the medial meniscotibial ligament (MMTL) under a surgical microscope.
-
Carefully transect the MMTL to destabilize the medial meniscus.
-
Close the joint capsule and skin with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover for a specified period (e.g., 7 weeks) before therapeutic intervention.
Protocol 2: Intra-articular Injection of this compound
This protocol details the procedure for delivering this compound directly into the knee joint of a mouse.
Materials:
-
This compound solution (e.g., 8 µM in saline)
-
Sterile saline (vehicle control)
-
Hamilton syringe (50 µL) with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse.
-
Position the mouse to allow access to the knee joint to be injected.
-
Flex the knee to a 90-degree angle to open the joint space.
-
Insert the 30-gauge needle into the intra-articular space through the patellar tendon.
-
Slowly inject a small volume (typically 3-10 µL) of the this compound solution or saline vehicle.
-
Withdraw the needle and allow the mouse to recover from anesthesia.
Protocol 3: Assessment of Outcomes
1. Behavioral Assessment of Pain (Mechanical Allodynia):
-
Use von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus applied to the plantar surface of the hind paw. A lower threshold indicates increased pain sensitivity.
2. Assessment of Mobility:
-
Utilize an open-field tracking system to monitor the total distance traveled by the mice over a specific period. Reduced travel distance is indicative of impaired mobility due to joint pain.
3. Histological Evaluation of Cartilage Degradation:
-
At the study endpoint, sacrifice the mice and dissect the knee joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with Safranin O and Fast Green to visualize cartilage proteoglycans.
-
Score the cartilage damage using a standardized system (e.g., OARSI grading system).
Pharmacokinetics
Pharmacokinetic studies in male C57Bl/6J mice have shown that intravenously injected this compound has a half-life of approximately 1 hour and is cleared from the bloodstream within 4 hours. The majority of the compound is excreted in the urine. While the retention time within the joint space after intra-articular injection has not been fully determined, its prolonged therapeutic effect suggests a lasting biological activity within the joint tissues.
Conclusion
This compound represents a promising therapeutic candidate for osteoarthritis by targeting the underlying pathology of cartilage degradation and associated pain. The protocols and data presented here provide a framework for the preclinical evaluation of this compound and other Phlpp inhibitors in murine models of OA. Further investigation into the pharmacokinetics and long-term efficacy of intra-articularly delivered this compound is warranted to advance its development as a DMOAD.
References
Measuring the In Vitro Efficacy of NSC117079: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC117079 is a novel small molecule inhibitor of the PH domain leucine-rich repeat protein phosphatase (PHLPP) family of serine/threonine phosphatases, specifically PHLPP1 and PHLPP2. These phosphatases are critical negative regulators of key cellular signaling pathways, most notably the PI3K/Akt and PKC pathways. By inhibiting PHLPP, this compound leads to the sustained phosphorylation and activation of downstream targets, including the survival kinase Akt.[1][2] This modulation of cellular signaling has positioned this compound as a valuable tool for investigating the roles of PHLPPs in various physiological and pathological processes.
The role of PHLPPs in cancer is complex and appears to be context-dependent. Generally, PHLPPs are considered tumor suppressors, as they antagonize the pro-survival Akt pathway.[3][4][5] Loss of PHLPP expression is observed in several cancers and often correlates with increased Akt phosphorylation and tumor progression. In these contexts, inhibiting PHLPP with this compound might be expected to promote tumor cell survival, a counterintuitive effect for an anti-cancer therapeutic.
However, emerging research suggests that in certain cancer types, the inhibition of PHLPP could be a viable therapeutic strategy. For instance, in some cancers, PHLPP1 has been shown to suppress the levels of the tumor suppressor PKC. Furthermore, PHLPP2 has been implicated in stabilizing the oncogene Myc in prostate cancer. In such scenarios, inhibiting PHLPP with this compound could restore tumor suppressor function or destabilize oncoproteins, thereby exerting an anti-tumor effect.
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in cancer cell lines, focusing on key assays to determine its impact on cell viability, apoptosis, and cell cycle progression.
Data Presentation: Quantitative Efficacy of this compound
The following table summarizes the known in vitro efficacy of this compound from published studies. This table should be expanded by researchers with their own experimental data across a panel of relevant cancer cell lines.
| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value (µM) | Reference |
| COS-7 | Kidney (Simian) | In-cell Western | p-Akt (Ser473) | ~30 | |
| HT29 | Colon Cancer | Western Blot | p-Akt (Ser473) | 29.1 ± 0.3 |
Signaling Pathway Modulated by this compound
This compound primarily targets the PI3K/Akt signaling pathway. The following diagram illustrates the mechanism of action of this compound.
Caption: this compound inhibits PHLPP, preventing the dephosphorylation of Akt and promoting cell survival signaling.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to measure the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Protocol:
-
Cell Treatment: Seed and treat cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the culture medium (containing floating cells) and the adherent cells (after trypsinization).
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound's efficacy in cancer cell lines. Given the dual and context-dependent role of its target, PHLPP, it is crucial for researchers to carefully select relevant cancer models and to interpret the data in the context of the specific genetic and signaling background of the cells under investigation. The systematic application of these assays will contribute to a deeper understanding of this compound's therapeutic potential and the broader role of PHLPP signaling in cancer.
References
- 1. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 3. PHLPP - Wikipedia [en.wikipedia.org]
- 4. Emerging roles of PHLPP phosphatases in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
NSC117079 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PHLPP inhibitor, NSC117079.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the PH domain leucine-rich repeat protein phosphatases (PHLPP1 and PHLPP2).[1][2] Its primary mechanism of action is to prevent the dephosphorylation of key signaling proteins, including Akt, ERK1/2, and PKC.[3][4] By inhibiting PHLPP, this compound effectively enhances the signaling of pathways that control cell proliferation, survival, and protein synthesis.[5]
Q2: What are the recommended solvents for dissolving this compound?
A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at concentrations up to 50 mg/mL (105.60 mM). For in vivo studies, specific formulations using a combination of solvents are required.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in newly opened, anhydrous DMSO to your desired concentration, for example, 10 mM. It is often necessary to use ultrasonic treatment to fully dissolve the compound. Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound?
A4: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in DMSO should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.
Q5: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media. What should I do?
A5: This is a common issue due to the low aqueous solubility of this compound. To mitigate this, ensure the final concentration of DMSO in your aqueous solution is kept low. For cell-based assays, a final DMSO concentration of 0.1% is generally well-tolerated by most cell lines. If precipitation persists, consider using a different formulation for aqueous environments, such as those developed for in vivo use which include co-solvents and surfactants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder in DMSO | Insufficient mixing or use of hydrated DMSO. | Use newly opened, anhydrous DMSO. Apply ultrasonic treatment to aid dissolution. Gentle warming can also be attempted, but monitor for any compound degradation. |
| Precipitation of this compound in Cell Culture Media | Low aqueous solubility of the compound. High final concentration of the compound. | Decrease the final concentration of this compound in your experiment. Ensure the final DMSO concentration in the media is as low as possible (ideally ≤ 0.1%). Prepare fresh dilutions for each experiment. |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Store stock solutions at the recommended temperatures (-20°C or -80°C). |
| Low Potency or Lack of Expected Biological Effect | Incorrect concentration of the active compound due to incomplete dissolution. Cellular resistance or context-specific factors. | Verify the complete dissolution of your stock solution. Confirm the expected signaling pathway (e.g., Akt phosphorylation) is active in your experimental model. Titrate the concentration of this compound to determine the optimal effective dose for your specific cell type or assay. |
Data Presentation: this compound Solubility
| Solvent | Concentration | Molarity | Notes | Source(s) |
| DMSO | 50 mg/mL | 105.60 mM | Ultrasonic treatment is recommended. Use of hygroscopic DMSO can impact solubility. | |
| DMSO | 10 mM | 10 mM | - | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.28 mM | Results in a clear solution. Suitable for in vivo use. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 5.28 mM | Results in a clear solution. Suitable for in vivo use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 473.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Ultrasonic water bath
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out a desired amount of this compound powder (e.g., 4.73 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For 4.73 mg, this would be 1 mL.
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the tube thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minute intervals until the solution is clear.
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use sterile vials.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).
-
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol is based on a formulation that yields a clear solution at a concentration of ≥ 2.5 mg/mL.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline solution (sterile)
-
Sterile tubes
-
-
Procedure (to prepare 1 mL of formulation):
-
Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until a homogenous solution is formed.
-
Add 50 µL of Tween-80 and mix again until the solution is uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly. The resulting solution should be clear.
-
Visualizations
Caption: Mechanism of this compound action on the PHLPP signaling pathway.
Caption: Workflow for preparing this compound stock solutions.
References
NSC117079 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for investigating the potential off-target effects of NSC117079. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: this compound is primarily known as a small molecule inhibitor of the PH domain leucine-rich repeat protein phosphatase (PHLPP) family of enzymes, specifically PHLPP1 and PHLPP2.[1][2][3] These phosphatases are negative regulators of the PI3K/Akt signaling pathway.[4][5]
Q2: What are the expected on-target effects of this compound in cell-based assays?
A2: By inhibiting PHLPP, this compound is expected to increase the phosphorylation of its downstream targets. This includes an increase in the phosphorylation of Akt at Ser473 and protein kinase C (PKC) at its hydrophobic motif. This modulation can lead to enhanced cell survival and proliferation in certain cellular contexts.
Q3: Are there any known or suspected off-targets for this compound or other PHLPP inhibitors?
A3: While comprehensive public data on the off-target profile of this compound is limited, the investigation of off-target effects is crucial for any small molecule inhibitor. For PHLPP inhibitors, potential off-target effects could arise from interactions with other phosphatases or kinases due to structural similarities in binding pockets. It is also important to consider that at higher concentrations, the likelihood of off-target binding increases. Some literature also refers to this compound as a SHP2 inhibitor, suggesting a potential alternative or off-target activity that warrants investigation.
Q4: What is the first step I should take if I suspect off-target effects are influencing my results?
A4: The first step is to establish a clear dose-response relationship for both your observed phenotype and the on-target engagement. This involves performing a concentration-response curve for the expected downstream signaling of PHLPP inhibition (e.g., p-Akt Ser473 levels) and comparing it with the concentration-response curve for your experimental readout. A significant divergence between these two curves may suggest off-target effects.
Q5: How can I experimentally confirm that this compound is engaging its intended target, PHLPP, in my cellular model?
A5: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells or cell lysates. This technique relies on the principle that a protein's thermal stability increases upon ligand binding. A shift in the melting temperature of PHLPP in the presence of this compound provides direct evidence of target engagement.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed at Concentrations Effective for On-Target Modulation
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | Perform a broad-spectrum kinome profiling assay (e.g., NanoBRET) to identify any unintended kinase targets of this compound. |
| Induction of apoptosis through off-target pathways | Conduct an apoptosis assay (e.g., Annexin V/PI staining) to confirm if the observed cytotoxicity is due to programmed cell death. |
| Disruption of essential cellular processes | Utilize a chemical proteomics approach to identify a broader range of off-target proteins that may be involved in critical cellular functions. |
| Compound precipitation at high concentrations | Visually inspect the culture medium for any signs of compound precipitation. If observed, prepare fresh dilutions and consider using a lower concentration range or a different solvent system. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of this compound | Compare the IC50 values from a biochemical assay with the EC50 values from a cell-based assay. A significant rightward shift in the cellular assay may indicate poor permeability. |
| Cellular metabolism of this compound | Use LC-MS/MS to analyze cell lysates and culture medium to determine if this compound is being metabolized into inactive or active byproducts. |
| Presence of efflux pumps | Treat cells with known efflux pump inhibitors in combination with this compound to see if the cellular potency is restored. |
| Assay-specific artifacts | Run appropriate controls for your cellular assay, such as vehicle-only and inactive compound controls, to rule out assay interference. |
Issue 3: Ambiguous Results from Off-Target Screening
| Possible Cause | Troubleshooting Step | | Non-specific binding in affinity-based methods | For chemical proteomics, include a competition experiment where an excess of free this compound is added to compete with the probe for binding to true targets. | | Low abundance of off-target protein | For CETSA, ensure that your detection method (e.g., Western blot antibody) is sensitive enough to detect the endogenous levels of the potential off-target. | | Indirect effects on protein stability (CETSA) | Validate any hits from a proteome-wide CETSA experiment with an orthogonal method, such as an in vitro binding assay or a functional cellular assay for the identified off-target. | | Overexpression artifacts in NanoBRET | Titrate the expression levels of the NanoLuc-fusion protein to the lowest detectable level to minimize the risk of artifacts from overexpression. |
Data Presentation
Table 1: Hypothetical Kinome Profiling Data for this compound (1 µM)
This table is a template. Actual experimental data should be used for interpretation.
| Kinase Target | % Inhibition | Potential Implication |
| PHLPP1 (On-target) | 95 | Expected on-target activity |
| PHLPP2 (On-target) | 92 | Expected on-target activity |
| Kinase X | 85 | Potential off-target, warrants further investigation |
| Kinase Y | 60 | Moderate off-target activity |
| Kinase Z | 15 | Likely not a significant off-target |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for PHLPP1
This table is a template. Actual experimental data should be used for interpretation.
| Treatment | Melting Temperature (Tm) in °C | ΔTm (°C) | Conclusion |
| Vehicle (DMSO) | 48.5 | - | Baseline thermal stability |
| This compound (10 µM) | 52.3 | +3.8 | Evidence of target engagement |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the procedure to determine if this compound engages with its target protein (e.g., PHLPP1) in intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the target protein (e.g., anti-PHLPP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with this compound at the desired concentration or with DMSO for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 37°C water bath).
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction), determine protein concentration using a BCA assay, and normalize samples. Perform SDS-PAGE and Western blotting using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensity to the non-heated control. Plot the normalized intensity versus temperature to generate melting curves and determine the melting temperature (Tm). A shift in Tm between the this compound-treated and vehicle-treated samples indicates target engagement.
Protocol 2: Kinome Profiling using NanoBRET™ Target Engagement Assay
This protocol provides a generalized workflow for assessing the selectivity of this compound across a panel of kinases in live cells.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent
-
NanoLuc®-kinase fusion vectors
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
This compound
-
White, 96-well assay plates
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vectors of interest.
-
Cell Seeding: Plate the transfected cells into 96-well plates and incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the compound and the NanoBRET™ Kinase Tracer to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
-
Signal Detection: Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A decrease in the BRET ratio in the presence of this compound indicates competition for binding to the kinase. Plot the BRET ratio against the compound concentration to determine the IC50 value for each kinase.
Protocol 3: Chemical Proteomics for Unbiased Off-Target Identification
This protocol outlines a general workflow for identifying potential off-target proteins of this compound using an affinity-based chemical proteomics approach.
Materials:
-
This compound-biotin probe (requires custom synthesis)
-
Cell line of interest
-
Lysis buffer
-
Streptavidin-conjugated beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Probe Incubation: Treat cells or cell lysates with the this compound-biotin probe. Include a control with biotin alone and a competition control with an excess of free this compound.
-
Lysis and Affinity Purification: Lyse the cells and incubate the lysate with streptavidin-conjugated beads to capture the probe-bound proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution digestion).
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the MS/MS data using a protein database search engine. Compare the protein lists from the different experimental conditions to identify specific binding partners of this compound.
Visualizations
Caption: On-target effect of this compound on the PHLPP-Akt signaling pathway.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for troubleshooting suspected off-target effects.
References
Technical Support Center: Interpreting NSC117079 Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting Western blot results for experiments involving the PHLPP inhibitor, NSC117079.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel small molecule inhibitor of the PH domain leucine-rich repeat protein phosphatases, PHLPP1 and PHLPP2. These phosphatases are key negative regulators of important cell signaling pathways. By inhibiting PHLPP1 and PHLPP2, this compound leads to an increase in the phosphorylation of their downstream targets, including Akt, Protein Kinase C (PKC), and Extracellular signal-regulated kinase (ERK). This modulation of signaling pathways can impact cellular processes such as proliferation, survival, and apoptosis.
Q2: What are the expected effects of this compound treatment on my Western blot results?
A2: Treatment with this compound is expected to produce the following changes in your Western blot analysis:
-
Increased phosphorylation of Akt: Look for an increase in the signal for phosphorylated Akt at Serine 473 (p-Akt Ser473) and Threonine 308 (p-Akt Thr308).
-
Increased phosphorylation of PKC: Expect to see a stronger band for phosphorylated PKC at Serine 660 (p-PKC Ser660).
-
Increased phosphorylation of ERK1/2: An enhanced signal for phosphorylated ERK1/2 at Threonine 202/Tyrosine 204 (p-ERK1/2 Thr202/Tyr204) is anticipated.
-
Decreased levels of total PHLPP1 and PHLPP2: Some studies have shown that this compound can also lead to a reduction in the total protein levels of PHLPP1 and PHLPP2.
Q3: I am not seeing the expected increase in phosphorylation of Akt, PKC, or ERK. What could be the reason?
A3: Several factors could contribute to this issue. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions. Common reasons include suboptimal drug concentration or treatment time, inactive compound, or technical issues with your Western blot procedure, especially when detecting phosphorylated proteins.
Q4: My Western blot shows high background. How can I improve the quality of my results?
A4: High background is a common issue in Western blotting. For specific guidance on reducing background, particularly when working with phospho-specific antibodies, consult the Troubleshooting Guide . Key areas to optimize include the blocking step, antibody concentrations, and washing procedures.
Troubleshooting Guide
This guide addresses common problems encountered during Western blot analysis of this compound-treated samples.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal for Phosphorylated Proteins | Inactive this compound: The compound may have degraded. | Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh stock solutions. |
| Suboptimal Drug Concentration or Treatment Time: The concentration of this compound may be too low, or the incubation time too short to induce a detectable change. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup. | |
| Inefficient Cell Lysis/Protein Extraction: Phosphatases may have dephosphorylated your target proteins during sample preparation. | Use a lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times. | |
| Low Abundance of Phosphorylated Protein: The target protein may be expressed at low levels or the phosphorylation event may be transient. | Increase the amount of protein loaded onto the gel. Consider using a more sensitive ECL substrate. | |
| Poor Antibody Performance: The primary antibody may not be sensitive or specific enough. | Use an antibody validated for Western blotting of the specific phosphorylated target. Optimize the primary antibody dilution. Include a positive control (e.g., cell lysate treated with a known activator of the pathway). | |
| Inefficient Transfer: The proteins may not have transferred effectively from the gel to the membrane. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Inadequate Blocking: Non-specific antibody binding is occurring. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. For phospho-specific antibodies, use 3-5% Bovine Serum Albumin (BSA) in TBST as the blocking agent, as milk contains phosphoproteins (casein) that can cause background. |
| Primary Antibody Concentration Too High: Excess antibody is binding non-specifically. | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background. | |
| Secondary Antibody Cross-Reactivity: The secondary antibody is binding to non-target proteins. | Use a secondary antibody that is pre-adsorbed against the species of your sample. Run a control lane with only the secondary antibody to check for non-specific binding. | |
| Insufficient Washing: Unbound antibodies have not been adequately removed. | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins. | Use a highly specific monoclonal antibody if available. Check the antibody datasheet for known cross-reactivities. |
| Protein Degradation: Proteases in the sample have broken down the target protein. | Ensure that protease inhibitors are included in the lysis buffer and that samples are handled quickly and kept cold. | |
| Too Much Protein Loaded: Overloading the gel can lead to smearing and non-specific bands. | Reduce the amount of protein loaded per lane. |
Quantitative Data Summary
The following table provides a summary of typical antibody dilutions for the key proteins of interest in this compound experiments. Note that optimal dilutions should be determined experimentally.
| Antibody | Target | Typical Dilution Range (Western Blot) | Recommended Blocking Agent |
| Phospho-Akt (Ser473) | Phosphorylated Akt at Serine 473 | 1:500 - 1:2000 | 5% BSA in TBST |
| Total Akt | Total Akt protein | 1:1000 - 1:3000 | 5% Non-fat Dry Milk or BSA in TBST |
| Phospho-PKC (pan) (Ser660) | Phosphorylated PKC at Serine 660 | 1:500 - 1:1000 | 5% BSA in TBST |
| Total PKC | Total PKC protein | 1:1000 - 1:2000 | 5% Non-fat Dry Milk or BSA in TBST |
| Phospho-ERK1/2 (Thr202/Tyr204) | Phosphorylated ERK1/2 at Threonine 202/Tyrosine 204 | 1:1000 - 1:2000 | 5% BSA in TBST |
| Total ERK1/2 | Total ERK1/2 protein | 1:1000 - 1:3000 | 5% Non-fat Dry Milk or BSA in TBST |
| PHLPP1 | Total PHLPP1 protein | 1:500 - 1:2000 | 5% Non-fat Dry Milk or BSA in TBST |
| PHLPP2 | Total PHLPP2 protein | 1:500 - 1:2000 | 5% Non-fat Dry Milk or BSA in TBST |
Experimental Protocols
Detailed Western Blot Protocol for Analyzing this compound Effects
This protocol provides a general framework. Optimization of specific steps may be required for your experimental system.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the determined time period.
2. Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and transfer to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and then with TBST.
7. Blocking:
-
Block the membrane in 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation. For total protein antibodies, 5% non-fat dry milk in TBST can also be used.
8. Primary Antibody Incubation:
-
Dilute the primary antibody in 5% BSA in TBST to the optimized concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
9. Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature with gentle agitation.
10. Secondary Antibody Incubation:
- Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer.
- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
11. Final Washes:
- Wash the membrane three times for 10-15 minutes each with TBST at room temperature with gentle agitation.
12. Detection:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for the recommended time.
- Capture the chemiluminescent signal using a digital imager or X-ray film.
13. Stripping and Re-probing (Optional):
- To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies.
- Wash the membrane in a stripping buffer.
- Wash thoroughly with TBST.
- Block the membrane again and proceed with the primary antibody incubation for the next target. It is recommended to probe for the loading control (e.g., GAPDH or β-actin) after the primary targets of interest.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PHLPP1/2, leading to increased phosphorylation and activation of Akt, PKC, and ERK.
Experimental Workflow for this compound Western Blot
Caption: A stepwise workflow for performing a Western blot analysis to assess the effects of this compound.
Technical Support Center: NSC117079 and Akt Phosphorylation
Welcome to the technical support center for researchers utilizing NSC117079. This resource provides troubleshooting guidance and frequently asked questions regarding the use of this compound, with a specific focus on its effect on Akt phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on Akt phosphorylation?
A1: this compound is an inhibitor of the PHLPP (Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatase) family of protein phosphatases.[1] PHLPP directly dephosphorylates the hydrophobic motif of Akt (specifically at Serine 473 for Akt1), leading to its inactivation.[1] By inhibiting PHLPP, this compound is expected to increase the phosphorylation of Akt at Ser473, thereby promoting its activation.[2][3]
Q2: At what concentration should I expect to see an effect with this compound?
A2: The effective concentration of this compound can vary between cell types and experimental conditions. Published data has shown that this compound can induce a dose-dependent increase in Akt phosphorylation in primary rat cortical neurons, with effects observed at micromolar concentrations.[2] It is important to note that the reported IC50 value for Akt activation in cells is approximately 30 µM. A dose-response experiment is recommended to determine the optimal concentration for your specific cell system.
Q3: Besides Akt, are there other signaling pathways affected by this compound?
A3: While this compound is primarily characterized as a PHLPP inhibitor affecting the Akt pathway, it's important to consider potential off-target effects or broader impacts on cellular signaling. For instance, PHLPP has been implicated in regulating other signaling molecules like PKC and ERK. Therefore, it is advisable to include appropriate controls to assess the specificity of the observed effects in your experiments.
Troubleshooting Guide: this compound Not Showing Expected Akt Phosphorylation
If you are not observing the expected increase in Akt phosphorylation after treating your cells with this compound, please consult the following troubleshooting guide.
Experimental Workflow for Assessing Akt Phosphorylation
Potential Issues and Solutions
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak p-Akt Signal | Low basal levels of Akt phosphorylation in your cell line. | Stimulate cells with a known Akt activator (e.g., insulin, PDGF) as a positive control to ensure the pathway is responsive. |
| Phosphatase activity during sample preparation. | Always use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Keep samples on ice at all times. | |
| Insufficient protein loading. | For phosphorylated proteins, which are often less abundant, you may need to load a higher amount of total protein (30-100 µg) per lane. | |
| Suboptimal primary antibody concentration. | Perform an antibody titration to determine the optimal dilution for your specific experimental conditions. | |
| Inactive this compound. | Ensure the compound has been stored correctly and is not degraded. Consider purchasing from a reputable supplier and validating its activity. | |
| High Background on Western Blot | Improper blocking agent. | For phospho-protein detection, use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat dry milk. Milk contains casein, a phosphoprotein that can cause high background. |
| Insufficient washing. | Increase the number and duration of wash steps with TBST. | |
| Inconsistent Results | Cell confluence and passage number. | Maintain consistent cell culture conditions, including seeding density and passage number, as these can affect signaling pathways. |
| Variability in treatment time. | Optimize the incubation time with this compound. A time-course experiment can help identify the point of maximal Akt phosphorylation. |
Signaling Pathway of this compound and Akt
Troubleshooting Logic Diagram
Detailed Experimental Protocols
Western Blotting for Akt Phosphorylation
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate).
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 30-50 µg of total protein per lane onto an SDS-polyacrylamide gel.
-
-
Membrane Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) diluted in 3-5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing (for Total Akt and Loading Control):
-
After detecting the phospho-protein, the membrane can be stripped and re-probed for total Akt and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading. It is crucial to probe for the phosphorylated form first.
-
References
Technical Support Center: NSC117079 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NSC117079 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the PH domain leucine-rich repeat protein phosphatases, PHLPP1 and PHLPP2.[1][2][3] These phosphatases function to terminate signaling cascades by dephosphorylating and inactivating key protein kinases, including Akt and Protein Kinase C (PKC).[4][5] By inhibiting PHLPP, this compound sustains the phosphorylation and activity of these kinases, thereby promoting cell survival and proliferation pathways.
Q2: In which animal models has this compound been tested?
A2: The majority of published in vivo studies have utilized C57Bl/6J mice to investigate the pharmacokinetic properties and efficacy of this compound, particularly in the context of osteoarthritis.
Q3: What are the recommended solvent and formulation protocols for in vivo use?
A3: Proper solubilization is critical for consistent results. For in vivo administration, two vehicle formulations have been reported to achieve a clear solution at concentrations of at least 2.5 mg/mL:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline). It is recommended to add each solvent sequentially. If precipitation occurs, gentle heating and/or sonication can aid dissolution.
Q4: What is the pharmacokinetic profile of this compound in mice?
A4: this compound exhibits rapid clearance and a short half-life in mice. Following intravenous injection, it is detected in the bloodstream for up to 4 hours and is primarily excreted in the urine. Its pharmacokinetic parameters suggest it has a low volume of distribution, indicating that it tends to remain within the plasma rather than distributing extensively into tissues.
Troubleshooting Guides
Q1: I am observing high variability in my experimental outcomes. What are the potential causes?
A1: High variability in in vivo studies with this compound can stem from several factors:
-
Pharmacokinetic Properties: The compound has a very short half-life of approximately 1 hour in mice. Minor variations in the timing of dosing, sample collection, or endpoint analysis can lead to significant differences in exposure and, consequently, biological effect. Strict adherence to a precise timeline is crucial.
-
Compound Formulation: Inconsistent or incomplete solubilization of this compound can lead to inaccurate dosing. Ensure the compound is fully dissolved using the recommended protocols before administration. If precipitation is observed, the preparation should be revisited.
-
Route of Administration: The biological effect is highly dependent on achieving sufficient concentration at the target site. An intravenous route will lead to systemic exposure, while an intra-articular injection will result in high local concentrations with low systemic levels. Ensure the chosen route is appropriate for the experimental question and is performed consistently.
-
Biological Variability: One study noted that the suppression of Mmp13, a downstream target, was "modest and variable" in chondrocytes. This suggests that some biological endpoints may have inherent variability in their response to PHLPP inhibition. Including appropriate statistical power and sufficient animal numbers per group is essential.
Q2: I am not observing the expected therapeutic effect. What should I check?
A2: If the expected phenotype is absent, consider the following:
-
Dose and Schedule: Given its rapid clearance, the dosing regimen may be insufficient to achieve a sustained biological effect. Consider increasing the dosing frequency or using a continuous delivery method (e.g., osmotic pump) if sustained target engagement is required.
-
Target Engagement: Confirm that this compound is inhibiting its target in your model. This can be done by measuring the phosphorylation status of known PHLPP substrates, such as Akt (at Ser473) or PKC, in the target tissue. An increase in phosphorylation would indicate successful target engagement.
-
Model-Specific Activity: The efficacy of this compound may be context-dependent. For example, its effects on chondrocytes can differ based on their maturation state. Ensure the compound's mechanism is relevant to the specific pathology of your chosen animal model.
-
Compound Stability: While stable in vitro, ensure the prepared formulation is used promptly and has been stored correctly (-20°C for 1 year, -80°C for 2 years) to prevent degradation.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Male C57Bl/6J Mice (Intravenous Injection)
| Dose (mg/kg) | Half-life (t½) | Volume of Distribution (VD) |
|---|---|---|
| 1.0 | ~1 hour | 8 L/kg |
| 2.5 | ~1 hour | 14 L/kg |
| 5.0 | ~1 hour | 11 L/kg |
(Data summarized from a study by Taylor et al.)
Experimental Protocols
Protocol: Intravenous Administration and Pharmacokinetic Analysis in Mice
This protocol is based on methodologies described in the literature for determining the pharmacokinetic properties of this compound.
-
Animal Model: Male C57Bl/6J mice.
-
Compound Preparation:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to the desired stock concentration.
-
Ensure complete dissolution. The final injection volume should be adjusted based on animal weight (e.g., 10 mL/kg).
-
-
Administration:
-
Administer the prepared this compound solution via intravenous injection (e.g., tail vein). Doses of 1.0, 2.5, or 5.0 mg/kg have been previously used.
-
-
Blood Collection:
-
Collect blood samples (~50-100 µL) at predetermined time points. Given the short half-life, early and frequent sampling is critical. Suggested time points include: 1 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, and 4 hr post-injection.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Quantification:
-
Determine the concentration of this compound in the plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t½), volume of distribution (VD), and clearance, using appropriate software.
-
Visualizations
Caption: this compound inhibits PHLPP, preventing p-Akt dephosphorylation.
References
- 1. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
Technical Support Center: Assessing NSC117079 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of NSC117079 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule inhibitor of the PH domain leucine-rich repeat protein phosphatase (PHLPP) family, specifically targeting PHLPP1 and PHLPP2.[1][2] PHLPPs are key regulators of cell signaling pathways that control cell proliferation, survival, and apoptosis.[1][3] By inhibiting PHLPP, this compound prevents the dephosphorylation of several key downstream targets, most notably the protein kinase Akt (also known as Protein Kinase B) and Protein Kinase C (PKC).[1] This leads to a sustained increase in the phosphorylation and activation of Akt and PKC, which can, in turn, influence cell fate.
Q2: What are the expected cytotoxic effects of this compound in cancer cell lines?
The primary mechanism of this compound involves the hyperactivation of pro-survival signaling pathways through the inhibition of PHLPP. While this may seem counterintuitive for a cytotoxic agent, the sustained activation of pathways like PI3K/Akt can lead to cellular stress, cell cycle arrest, and ultimately apoptosis in certain contexts. The cytotoxic effects of this compound are expected to be cell-line specific and dependent on the genetic background and the dependency of the cancer cells on the PHLPP/Akt signaling axis.
Q3: Are there any published IC50 values for this compound cytotoxicity in cancer cell lines?
As of late 2025, comprehensive public data on the cytotoxic IC50 values of this compound across a wide range of cancer cell lines is limited. An inhibitory concentration (IC) of 30 µM has been reported for the inhibition of PHLPP in COS-7 cells, measured by the increase in Akt phosphorylation. Another study reported an IC50 of approximately 30 µM towards Akt in cells. Researchers are encouraged to determine the IC50 values for their specific cell lines of interest empirically. The table below provides a template for recording such data.
Data Presentation
Table 1: Template for Recording IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Used | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., MCF-7 | Breast Cancer | MTT | 72 | Enter Value | e.g., Seeding density, serum concentration |
| e.g., A549 | Lung Cancer | LDH | 48 | Enter Value | |
| e.g., HCT116 | Colon Cancer | Apoptosis (Annexin V) | 24 | Enter Value | |
| Add your cell line |
Note: The values in this table are for illustrative purposes only. Researchers should determine the IC50 values for their specific experimental conditions.
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to assess this compound cytotoxicity, along with troubleshooting guides to address common issues.
Experimental Workflow for Assessing Cytotoxicity
References
long-term stability of NSC117079 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of the PHLPP inhibitor, NSC117079, in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
For long-term storage, it is advisable to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For short-term use, a stock solution in high-purity, anhydrous DMSO can be prepared and stored at -80°C.
Q2: How long can I store this compound in a DMSO stock solution?
While specific long-term stability data for this compound in a pure DMSO stock solution is not extensively published, general studies on small molecule stability in DMSO suggest that many compounds remain stable for months to years when stored properly. For optimal results, it is highly recommended to prepare single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.[1][2] One study found that for a large set of compounds stored at room temperature in DMSO, the probability of observing the compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year.[3][4] Another study demonstrated that 85% of compounds in a DMSO/water (90/10) mixture were stable for a 2-year period at 4°C.[4]
Q3: Is this compound stable in cell culture medium?
Yes, this compound has been shown to be highly stable in in vitro experimental conditions. No hydrolysis, oxidation, or other degradation was observed when 8 μM of this compound was incubated in culture medium (DMEM supplemented with 10% FBS) for 72 hours at 37°C. The compound was also found to be stable in mouse plasma under the same conditions.
Q4: What are the signs of this compound degradation in a DMSO stock solution?
Signs of degradation can include a visible change in the color of the solution, the appearance of precipitate upon thawing, or a decrease in its biological activity. To definitively assess degradation, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q5: How many freeze-thaw cycles can an this compound DMSO solution tolerate?
To maintain the integrity of the compound, it is crucial to minimize freeze-thaw cycles. Each cycle increases the risk of degradation and the introduction of water from atmospheric condensation, which can compromise stability. It is highly recommended to aliquot the stock solution into single-use volumes. A study on a diverse set of compounds in DMSO showed no significant loss after 11 freeze-thaw cycles when frozen at -15°C and thawed under a nitrogen atmosphere at 25°C.
Troubleshooting Guides
Issue: Reduced or Inconsistent Biological Activity in Assays
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare a fresh stock solution of this compound from solid material. If the issue persists, consider re-qualifying the purity and concentration of your stock solution using an analytical method like HPLC or LC-MS. |
| Improper Storage | Ensure your DMSO stock solutions are stored at -80°C in tightly sealed, single-use aliquots. Use anhydrous DMSO to prepare your stock solutions to minimize water content. |
| Multiple Freeze-Thaw Cycles | Discard stock solutions that have undergone numerous freeze-thaw cycles and prepare new single-use aliquots. |
| Precipitation upon Dilution | Before use, ensure the compound is fully redissolved after thawing by vortexing. When diluting into aqueous solutions, do so dropwise while vortexing to prevent precipitation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol is based on the methodology used to determine the stability of this compound in vitro.
1. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Add 8 μM of this compound to the desired volume of culture medium (e.g., DMEM supplemented with 10% FBS) or mouse plasma.
2. Incubation:
-
Incubate the samples in triplicate at 37°C.
3. Sample Collection:
-
Collect samples at various time points, for example: 5, 15, and 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours.
4. Analysis:
-
Measure the concentration of this compound in the collected samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: General Protocol for Assessing Long-Term Stability of a Compound in DMSO
1. Preparation of Stock Solution:
-
Dissolve the compound in anhydrous DMSO to the desired concentration (e.g., 10 mM).
-
Dispense the stock solution into multiple small-volume, single-use aliquots in tightly sealed amber vials.
2. Storage:
-
Store the aliquots at different temperatures to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
3. Analysis at Time Points:
-
At designated time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage temperature.
-
Thaw the sample and prepare it for analysis.
-
Analyze the purity and concentration of the compound using a suitable analytical method like HPLC or LC-MS and compare it to the initial "Time 0" analysis.
Data Presentation
Table 1: Stability of this compound in In Vitro Conditions
| Condition | Concentration | Temperature | Duration | Stability Outcome |
| Culture Medium (DMEM + 10% FBS) | 8 μM | 37°C | 72 hours | Highly stable; no hydrolysis, oxidation, or other degradation observed. |
| Mouse Plasma | 8 μM | 37°C | 72 hours | Highly stable. |
Table 2: General Stability of Small Molecules in DMSO Under Various Conditions
| Factor | Condition | General Observation | Reference |
| Storage Temperature | Room Temperature | Probability of observing the compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year. | |
| 4°C (in DMSO/water 90/10) | 85% of compounds were stable for 2 years. | ||
| 40°C | Most compounds are stable for 15 weeks in an accelerated study. | ||
| Freeze-Thaw Cycles | 11 cycles (-15°C to 25°C) | No significant compound loss was observed for a diverse set of compounds. | |
| Water Content | Wet DMSO (e.g., DMSO/water 90/10) | Can lead to degradation of susceptible compounds, although many remain stable. | |
| Container Material | Glass vs. Polypropylene | No significant difference in compound recovery was found over 5 months at room temperature. |
Signaling Pathway
This compound is an inhibitor of the PH domain and leucine-rich repeat protein phosphatase (PHLPP). PHLPP acts as a negative regulator of the PI3K/Akt signaling pathway by dephosphorylating and inactivating key kinases such as Akt and Protein Kinase C (PKC). By inhibiting PHLPP, this compound promotes the phosphorylation and activation of these kinases, leading to enhanced cell survival and proliferation.
Caption: PHLPP Signaling Pathway and the Action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
Technical Support Center: NSC117079 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PHLPP inhibitor NSC117079 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the PH domain and leucine-rich repeat protein phosphatases (PHLPP1 and PHLPP2). PHLPPs are key negative regulators of the PI3K/Akt signaling pathway, a critical pathway involved in cell growth, proliferation, and survival. By inhibiting PHLPP, this compound prevents the dephosphorylation of Akt and other downstream targets, leading to sustained activation of this pro-survival pathway. This mechanism is being explored for therapeutic potential in various conditions, including osteoarthritis and neurodegenerative diseases.
Q2: What are the known pharmacokinetic parameters of this compound in mice?
Pharmacokinetic studies have been conducted in C57BL/6J mice following intravenous injection. The key parameters are summarized in the table below.
| Parameter | 1.0 mg/kg | 2.5 mg/kg | 5.0 mg/kg |
| Half-life (t½) | ~1 hour | ~1 hour | ~1 hour |
| Elimination | Detected in bloodstream for up to 4 hours | Detected in bloodstream for up to 4 hours | Detected in bloodstream for up to 4 hours |
| Excretion | Primarily excreted in urine within 4 hours | Primarily excreted in urine within 4 hours | Primarily excreted in urine within 4 hours |
Q3: How stable is this compound in vitro?
This compound has been shown to be highly stable in vitro. Studies have demonstrated no significant degradation after 72 hours at 37°C in either cell culture medium containing 10% fetal bovine serum (FBS) or in mouse plasma.
Troubleshooting Guide
Formulation and Administration
Q4: I'm having trouble dissolving this compound for my in vivo experiments. What should I do?
This compound is a hydrophobic compound and requires a specific solvent mixture for complete dissolution. A commonly used and effective vehicle for in vivo administration is a three-part solvent system. If you are observing precipitation or incomplete dissolution, consider the following:
-
Vehicle Composition: A recommended vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. Ensure the correct proportions are used. For example, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Order of Addition: The order in which the solvents are mixed is critical. Always dissolve this compound in DMSO first before adding the other components.
-
Sonication and Heating: Gentle warming and sonication can aid in the dissolution process. However, avoid excessive heat which could potentially degrade the compound.
-
Fresh Solvents: Use freshly opened, anhydrous grade DMSO as it is hygroscopic and absorbed water can affect solubility.
Q5: My this compound solution appears clear initially but precipitates upon injection into the animal. What is causing this and how can I prevent it?
Precipitation upon intravenous injection is a common issue with poorly water-soluble compounds and is often due to the drug crashing out of solution when it comes into contact with the aqueous environment of the blood.
-
Injection Rate: Injecting the formulation slowly can allow for more gradual mixing with the blood, reducing the likelihood of precipitation.
-
Vehicle Optimization: The provided vehicle is designed to maintain solubility upon dilution. Ensure the formulation is prepared correctly. If issues persist, slight modifications to the vehicle composition, such as increasing the percentage of co-solvents, could be explored, but this may also alter the pharmacokinetic profile and toxicity.
-
In Vitro Dilution Test: Before in vivo administration, perform an in vitro test by diluting your final formulation in saline or plasma at a relevant ratio to mimic the in vivo dilution and observe for any precipitation.
Q6: I'm observing local irritation or inflammation at the injection site after subcutaneous administration. What are the possible causes and solutions?
Local tissue reactions can be caused by the compound itself or the vehicle used for delivery.
-
Vehicle-Related Irritation: Some components of the vehicle, particularly at high concentrations, can cause local irritation. Ensure the concentrations of DMSO and other organic solvents are within acceptable limits for the route of administration.
-
pH of the Formulation: The pH of the injected solution should be close to physiological pH (around 7.4) to minimize irritation.
-
Injection Volume: Large injection volumes can cause mechanical stress and inflammation. For subcutaneous injections in mice, the volume should generally not exceed 100-200 µL per site.
-
Compound Precipitation: Precipitation of the compound at the injection site can lead to a foreign body response and inflammation.
In Vivo Efficacy and Toxicity
Q7: I am not observing the expected therapeutic effect in my animal model. What are some potential reasons related to drug delivery?
Lack of efficacy can be multifactorial, but issues with drug delivery are a common culprit.
-
Incorrect Dosing: Double-check your calculations for dose and concentration to ensure the animals are receiving the intended amount of this compound.
-
Bioavailability: The route of administration significantly impacts bioavailability. For instance, oral administration will likely result in lower bioavailability compared to intravenous injection. The short half-life of this compound (~1 hour) may necessitate more frequent dosing to maintain therapeutic concentrations.
-
Vehicle Effects: The chosen vehicle can influence the pharmacokinetic profile of the drug. If you have deviated from the recommended formulation, it could alter the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Compound Stability: While this compound is stable in plasma in vitro, ensure your handling and storage conditions of the formulated drug are appropriate to prevent degradation before administration.
Q8: My animals are showing signs of toxicity. How can I determine if it's related to this compound or the delivery vehicle?
It is crucial to differentiate between compound- and vehicle-induced toxicity.
-
Vehicle Control Group: Always include a control group that receives the vehicle alone, administered at the same volume and by the same route as the drug-treated group. This will help you identify any adverse effects caused by the formulation itself.
-
Dose-Response Study: If toxicity is observed, consider performing a dose-response study to determine if the adverse effects are dose-dependent.
-
Clinical Observations: Monitor the animals for common signs of toxicity, such as weight loss, changes in behavior, ruffled fur, or lethargy.
-
Histopathology: If toxicity is severe or unexpected, histopathological analysis of major organs can help identify the source and nature of the toxicity.
Experimental Protocols
Protocol for In Vivo Administration of this compound
This protocol describes the preparation of this compound for intravenous administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1-5 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle mixture. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, calculate the required volume of each component.
-
Dissolve this compound in DMSO. In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add the required volume of DMSO and vortex thoroughly until the powder is completely dissolved. Gentle warming and brief sonication can be used if necessary.
-
Add PEG300. To the this compound/DMSO solution, add the calculated volume of PEG300 and vortex until the solution is homogenous.
-
Add Tween-80. Add the calculated volume of Tween-80 and vortex until the solution is clear and homogenous.
-
Add saline. Finally, add the calculated volume of sterile saline to reach the final desired concentration and volume. Vortex thoroughly.
-
Inspect the final solution. The final solution should be clear and free of any visible precipitates.
-
Administer to animals. Administer the prepared solution to the animals via the desired route (e.g., intravenous injection) at the calculated volume. It is recommended to use the solution immediately after preparation.
Visualizations
Caption: Signaling pathway of PHLPP and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected outcomes with this compound in vivo.
Technical Support Center: NSC117079 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes in mice treated with NSC117079. All recommendations are based on the known mechanism of action of this compound as a PHLPP (Pleckstrin Homology domain Leucine-rich repeat Protein Phosphatase) inhibitor and general principles of in vivo pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a small molecule inhibitor of PHLPP1 and PHLPP2.[1] PHLPPs are phosphatases that negatively regulate signaling pathways by dephosphorylating key protein kinases. A primary target of PHLPP is the serine/threonine kinase Akt (also known as Protein Kinase B). By inhibiting PHLPP, this compound leads to a sustained phosphorylation and activation of Akt.[2] PHLPP can also regulate other signaling molecules such as Protein Kinase C (PKC) and has been implicated in the regulation of the ERK signaling pathway.[3]
Q2: What are the typical dosing and administration routes for this compound in mice?
This compound has been administered to mice intravenously (IV) at doses ranging from 1.0 to 5.0 mg/kg.[4][5] It has also been administered via intra-articular injection for studies focused on cartilage. The compound has a short half-life of approximately one hour in the bloodstream and is primarily excreted in the urine within the first few hours after IV administration.
Q3: Are there any known toxicities or off-target effects of this compound?
Currently, there are no published studies detailing significant toxicity or specific off-target effects of this compound in mice. However, as with any small molecule inhibitor, off-target effects are possible. Given that PHLPP has a broad range of substrates and is involved in regulating multiple signaling pathways, unexpected phenotypes could arise from on-target inhibition in tissues other than the intended target.
Troubleshooting Unexpected Phenotypes
This section addresses potential unexpected phenotypes that may be observed during in vivo studies with this compound and provides a step-by-step guide for troubleshooting.
Scenario 1: Unexpected Weight Loss or Gain
Question: My mice treated with this compound are exhibiting significant weight loss (or gain) compared to the vehicle-treated control group. What could be the cause, and how can I investigate it?
Potential Causes:
-
Metabolic Dysregulation: PHLPP and its primary target, Akt, are key regulators of metabolic processes, including glucose metabolism and lipogenesis. Sustained activation of Akt in tissues like the liver, adipose tissue, or skeletal muscle could lead to changes in energy balance and body weight.
-
General Toxicity/Stress: Weight loss can be a general indicator of toxicity or stress in animals. This could be related to the compound itself, the vehicle, or the administration procedure.
-
Altered Food and Water Intake: The treatment may be affecting the animals' appetite or ability to consume food and water.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected weight changes.
Experimental Protocols:
-
Monitoring Food and Water Intake:
-
House mice individually for accurate measurement.
-
Weigh the food and water provided at the beginning of each 24-hour period.
-
At the end of the 24-hour period, weigh the remaining food and water.
-
Calculate the total consumption per mouse and compare between treatment and control groups.
-
-
Comprehensive Health Check:
-
Perform a daily visual assessment of the mice, looking for signs of distress such as ruffled fur, hunched posture, lethargy, or dehydration.
-
Record any observed abnormalities.
-
-
Blood Glucose and Insulin Measurement:
-
Collect blood samples from the tail vein or via cardiac puncture at the end of the study.
-
Measure blood glucose levels using a standard glucometer.
-
Measure plasma insulin levels using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the mice and collect key metabolic tissues, including the liver, adipose tissue (e.g., epididymal white adipose tissue), and skeletal muscle.
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections for any pathological changes, such as lipid accumulation in the liver (steatosis) or changes in adipocyte size.
-
Scenario 2: Abnormal Behavior or Neurological Signs
Question: I have observed abnormal behaviors such as hyperactivity, lethargy, or tremors in mice treated with this compound. What could be the underlying reason, and what should I do?
Potential Causes:
-
Central Nervous System (CNS) Effects: Although this compound is not specifically designed to cross the blood-brain barrier, some penetration may occur. PHLPP and the Akt signaling pathway play crucial roles in neuronal survival and function. Alteration of this pathway in the CNS could lead to behavioral changes.
-
Off-target Neurological Effects: The compound could have off-target effects on other neuronal proteins.
-
Systemic Effects Manifesting as Neurological Signs: Metabolic or cardiovascular changes can sometimes present with neurological symptoms.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for abnormal neurological signs.
Experimental Protocols:
-
Open Field Test:
-
Place a mouse in the center of a square arena (e.g., 50 cm x 50 cm).
-
Use an automated tracking system to record the mouse's activity for a set period (e.g., 10-15 minutes).
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Rotarod Test:
-
Place the mouse on a rotating rod with a gradually increasing speed.
-
Record the latency to fall from the rod.
-
Perform several trials per mouse and average the results.
-
-
Brain Tissue Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline to remove blood from the brain.
-
Dissect the brain and collect specific regions of interest (e.g., cortex, hippocampus).
-
For compound concentration measurement, homogenize the tissue and analyze by LC-MS/MS.
-
For signaling analysis, prepare tissue lysates and perform Western blotting for phosphorylated and total Akt and ERK.
-
For histology, fix the brain in 4% paraformaldehyde, section, and perform stains such as Nissl staining to assess neuronal morphology.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice (Intravenous Administration)
| Dose (mg/kg) | Half-life (t½) (hours) | Volume of Distribution (VD) (L/kg) | Clearance (CL) (L/hr/kg) |
| 1.0 | ~1 | 14.1 | 10.1 |
| 2.5 | ~1 | 8.1 | 5.8 |
| 5.0 | ~1 | 9.0 | 6.5 |
Data summarized from published studies.
Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathway affected by this compound.
Caption: this compound inhibits PHLPP, leading to increased Akt activation.
Disclaimer: This technical support guide is for informational purposes only and is not a substitute for a thorough review of the primary literature and consultation with experienced researchers. Experimental results may vary, and all in vivo studies should be conducted in accordance with approved animal care and use protocols.
References
- 1. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transient yet Robust Expression of Proteins in the Mouse Liver via Intravenous Injection of Lipid Nanoparticle-encapsulated Nucleoside-modified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of PHLPP Inhibitors: NSC117079 vs. NSC45586
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two small molecule inhibitors of Pleckstrin Homology Domain and Leucine-Rich Repeat Protein Phosphatase (PHLPP), NSC117079 and NSC45586. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.
Mechanism of Action
Both this compound and NSC45586 are inhibitors of PHLPP1 and PHLPP2.[1][2] PHLPPs are phosphatases that dephosphorylate and inactivate key signaling molecules, including Akt and Protein Kinase C (PKC). By inhibiting PHLPP, these compounds prevent the dephosphorylation of these kinases, leading to their sustained activation and downstream signaling that promotes cell survival and proliferation.[3] The mechanism involves both the rapid inhibition of phosphatase activity and the sustained suppression of PHLPP1 and PHLPP2 mRNA and protein expression.[3]
References
Tale of Two Inhibitors: A Comparative Analysis of NSC117079 and NSC45586 Pharmacokinetics
In the landscape of targeted therapeutics, two promising small molecule inhibitors, NSC117079 and NSC45586, have emerged as potent modulators of the Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatase (PHLPP) family. Both compounds have demonstrated the ability to enhance chondrocyte proliferation and matrix production, positioning them as potential therapeutic agents for conditions like osteoarthritis.[1][2] However, a deeper dive into their pharmacokinetic profiles reveals distinct differences that could significantly impact their clinical utility. This guide provides a comprehensive comparison of the pharmacokinetic properties, underlying mechanisms, and experimental protocols for this compound and NSC45586.
At a Glance: Pharmacokinetic Profile Comparison
A summary of the key pharmacokinetic parameters for this compound and NSC45586, as determined in male C57Bl/6J mice following intravenous injection, is presented below.
| Pharmacokinetic Parameter | This compound | NSC45586 | Reference |
| Plasma Half-life (t½) | ~1 hour | 3.5 - 6 hours | [1][3] |
| Volume of Distribution (Vd) | 8 - 14 L/kg | 261 - 376 L/kg | [3] |
| Elimination | Detected in urine within 4 hours | Not detected in urine within 8 hours | |
| In Vivo Detection Window | Up to 4 hours post-injection | Up to 8-10 hours post-injection | |
| In Vitro Stability | Highly stable | Highly stable |
Key takeaway: this compound exhibits a more favorable pharmacokinetic profile with a shorter half-life and lower volume of distribution, suggesting it primarily remains within the plasma and is rapidly cleared. In contrast, NSC45586 is more lipophilic, leading to wider distribution in tissues and a longer retention time in the body.
Unraveling the Mechanism: PHLPP Inhibition and Downstream Signaling
Both this compound and NSC45586 function as inhibitors of PHLPP1 and PHLPP2. These phosphatases are crucial negative regulators of pro-survival signaling pathways. By inhibiting PHLPP, these compounds prevent the dephosphorylation of key downstream targets, including Akt and Protein Kinase C (PKC). This leads to increased phosphorylation and activation of these kinases, promoting cell survival and proliferation.
Under the Microscope: Experimental Protocols
The pharmacokinetic data presented were primarily derived from in vivo studies in mice. Here are the key experimental methodologies employed:
In Vivo Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic properties of this compound and NSC45586 in mice.
Animal Model: Male C57Bl/6J mice.
Drug Administration:
-
This compound or NSC45586 was administered via intravenous injection at three different concentrations: 1.0, 2.5, or 5.0 mg/kg.
Sample Collection:
-
Blood samples were collected at various time points over a 48-hour period.
-
For excretion studies, mice were placed in metabolic chambers, and urine was collected at 2 to 4-hour intervals for 8 hours.
Analytical Method:
-
The concentrations of this compound and NSC45586 in plasma and urine were quantified using Liquid Chromatography/Mass Spectrometry (LC/MS).
In Vitro Stability Assay
While detailed protocols for in vitro stability were not extensively described in the provided search results, it was noted that both this compound and NSC45586 are highly stable in vitro. Such assays typically involve incubating the compounds in various biological matrices (e.g., plasma, microsomes) over time and measuring the remaining concentration, often by LC/MS.
Concluding Remarks
The comparative analysis of this compound and NSC45586 reveals critical differences in their pharmacokinetic profiles. This compound, with its shorter half-life and lower volume of distribution, may be more suitable for applications requiring rapid action and clearance. Conversely, the longer half-life and wider tissue distribution of NSC45586 suggest it could be more appropriate for therapies necessitating sustained target engagement. These findings underscore the importance of comprehensive pharmacokinetic profiling in early drug development to guide candidate selection and optimize therapeutic strategies. Further research into the tissue-specific distribution and metabolism of these compounds will be crucial for their translation into clinical practice.
References
A Comparative Guide to the Validation of NSC117079 as a Selective PHLPP Inhibitor
This guide provides a comprehensive comparison of NSC117079 with other known PHLPP inhibitors, focusing on their performance, supporting experimental data, and methodologies for their validation. This document is intended for researchers, scientists, and drug development professionals working on signal transduction pathways and drug discovery.
Introduction to PHLPP and Its Inhibition
PH domain Leucine-rich repeat Protein Phosphatase (PHLPP) is a family of serine/threonine phosphatases, with two major isoforms, PHLPP1 and PHLPP2, that play a crucial role in regulating cellular signaling pathways.[1] A primary function of PHLPP is the dephosphorylation and subsequent inactivation of the pro-survival kinase Akt, specifically at the hydrophobic motif (Ser473).[1] By terminating Akt signaling, PHLPPs act as tumor suppressors and are implicated in various cellular processes, including apoptosis, cell proliferation, and metabolism.[1] The development of selective PHLPP inhibitors is therefore of significant interest for therapeutic interventions in diseases where Akt signaling is aberrantly suppressed.
This compound has been identified as a novel small molecule inhibitor of PHLPP. This guide aims to validate its role as a selective inhibitor by comparing its activity with other reported PHLPP inhibitors, namely NSC45586 and NSC74429.
Comparative Performance of PHLPP Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives. Direct comparative studies across all compounds with identical experimental conditions are limited; therefore, the data presented is compiled from various sources.
Table 1: In Vitro Inhibitory Activity of PHLPP Inhibitors
| Compound | Target | IC50 (µM) | Notes |
| This compound | PHLPP2 (PP2C domain) | 5.45 ± 0.05 | Identified as "compound 1" in the initial screen. |
| PHLPP1 | Data not available | Not specific for PHLPP1 vs. PHLPP2. | |
| NSC45586 | PHLPP1/2 (PP2C domain) | ~4 | Value from a study on chondrocyte maturation. |
| PHLPP2 | Data not available | Not specific for PHLPP1 vs. PHLPP2. | |
| NSC74429 | PHLPP (PP2C domain) | ≤ 5 | Identified in a screen for neuroprotective agents. |
| PHLPP1/2 | Data not available |
Table 2: Cellular Activity of PHLPP Inhibitors
| Compound | Cellular Effect | Effective Concentration (µM) | Cell Type | Notes |
| This compound | Increased p-Akt (Ser473) | ~30 (IC50 for Akt activation) | Various cancer cell lines | Promotes cell survival and inhibits apoptosis. |
| NSC45586 | Increased p-Akt (Ser473) | ~70 (IC50 for Akt activation) | Various cancer cell lines | Promotes cell survival and inhibits apoptosis. |
| Increased cell viability | 100 | Degenerated human nucleus pulposus cells | More effective than this compound in this cell type. | |
| NSC74429 | Neuroprotection | Micromolar concentrations | Neuronal cultures | Showed the most potent neuroprotective effect among tested compounds. |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling networks and experimental procedures is crucial for understanding the validation process of PHLPP inhibitors.
Caption: PHLPP Signaling Pathway and the Action of this compound.
References
NSC117079: A Comparative Analysis of its Cross-Reactivity with Other Phosphatases
For researchers and drug development professionals exploring the landscape of phosphatase inhibitors, understanding the specificity of a compound is paramount. NSC117079 has emerged as a noteworthy inhibitor of the PH domain Leucine-rich repeat Protein Phosphatase (PHLPP) family, which are key regulators of cell survival and apoptosis. This guide provides a comprehensive comparison of this compound's activity against its primary targets, PHLPP1 and PHLPP2, and its cross-reactivity with other phosphatases, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitory Activity
This compound demonstrates selectivity for PHLPP phosphatases over other tested serine/threonine phosphatases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of phosphatases, providing a clear comparison of its potency and selectivity.
| Phosphatase Target | This compound IC50 (µM) | Reference |
| PHLPP2 (in vitro) | 5.45 ± 0.05 | [1] |
| PP1 (Protein Phosphatase 1) | ~100 | [1] |
| PP2Cα (Protein Phosphatase 2Cα) | ~100 | [1] |
| PP2B (Calcineurin) | >100 (no inhibition observed) | [1] |
| Akt Phosphorylation (cellular, Ser473) | ~30 | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for the replication and validation of the presented findings.
In Vitro Phosphatase Inhibition Assay
This assay was utilized to determine the direct inhibitory effect of this compound on purified phosphatases.
Objective: To measure the IC50 values of this compound against purified PHLPP2, PP1, PP2Cα, and PP2B.
Materials:
-
Purified recombinant phosphatase domains of human PHLPP2, PP1, PP2Cα, and PP2B.
-
This compound stock solution (in DMSO).
-
p-Nitrophenyl phosphate (pNPP) as a substrate.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the purified phosphatase to each well.
-
Add the different concentrations of this compound or DMSO (vehicle control) to the wells containing the phosphatase and incubate for 15 minutes at room temperature.
-
Initiate the phosphatase reaction by adding a saturating concentration of pNPP to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Akt Phosphorylation Assay
This western blot-based assay was used to assess the ability of this compound to inhibit PHLPP activity within a cellular context, as measured by the phosphorylation status of its downstream target, Akt.
Objective: To determine the cellular potency of this compound in inhibiting PHLPP, leading to an increase in Akt phosphorylation at Ser473.
Materials:
-
Human cell line (e.g., HEK293T or a relevant cancer cell line).
-
This compound stock solution (in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and an antibody for a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).
-
Lyse the cells on ice using the lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and the loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt and loading control signals.
Visualizing the Mechanism of Action
To better understand the biological context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: PHLPP-Akt Signaling Pathway and the Role of this compound.
Caption: Experimental Workflows for Assessing this compound Activity.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of NSC117079
For Researchers, Scientists, and Drug Development Professionals
NSC117079 has emerged as a significant small molecule inhibitor of Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatases (PHLPP1 and PHLPP2). These phosphatases are key regulators of cell signaling pathways involved in proliferation, survival, and metabolism. By inhibiting PHLPP, this compound modulates the phosphorylation status of critical downstream targets, primarily the protein kinase B (Akt) and protein kinase C (PKC) families. This guide provides a comprehensive comparison of the documented in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies, to aid researchers in evaluating its potential applications.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Effects of this compound on Chondrocytes and Neurons
| Parameter | Cell Type | Effect | Fold Change / Concentration | Reference |
| PKC Phosphorylation | Chondrocytes | Increased | 2 to 6-fold | [1] |
| Akt2 Phosphorylation | Chondrocytes | Increased | 2 to 6-fold | [1] |
| GAG, Sox9, Proteoglycan 4, Collagen 2 Production | Maturing Chondrocytes | Stimulated | - | [1][2] |
| PHLPP1/2 mRNA and Protein Levels | Chondrocytes | Reduced | - | [1] |
| Neuronal Akt Activation (pAKT473) | Primary Rat Cortical Neurons | Increased | Dose-dependent | |
| Neutrophil Adhesion to Fibrinogen | Human Neutrophils | Increased | 9.0±2.4% to 27.0±8.0% at 30 µM |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Route of Administration | Value | Reference |
| Plasma Half-life | Intravenous | ~1 hour | |
| Elimination from Bloodstream | Intravenous | Within 4 hours | |
| Volume of Distribution (VD) | Intravenous | 8-14 L/kg | |
| Primary Route of Excretion | Intravenous | Urine |
Table 3: In Vivo Efficacy of this compound in Mouse Models of Osteoarthritis
| Parameter | Model | Effect | Quantitative Change | Reference |
| Articular Cartilage Area | C57Bl/6 Mice (Intra-articular injection) | Increased | 15% increase | |
| Mechanical Allodynia | Destabilized Meniscus Model | Attenuated | - | |
| Articular Cartilage Degradation | Destabilized Meniscus Model | Slowed | - | |
| Phlpp1, Phlpp2, and Mmp13 Levels in Articular Cartilage | C57Bl/6 Mice | Reduced | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
Based on the available literature, the following methodologies have been employed to assess the effects of this compound.
In Vitro Assays
-
Cell Culture and Treatment: Primary chondrocytes or neuronal cells are cultured under standard conditions. For experiments, cells are typically treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Western Blotting: To determine the phosphorylation status of target proteins, cells are lysed following treatment with this compound. Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of Akt and PKC. Subsequent incubation with secondary antibodies and a chemiluminescent substrate allows for visualization and quantification of protein bands.
-
Glycosaminoglycan (GAG) Assay: To quantify extracellular matrix production, the Blyscan™ Glycosaminoglycan Assay kit can be used. This colorimetric assay measures the amount of sulfated GAGs in cell culture supernatants or papain-digested cartilage explants.
-
Transcriptomic Assays (qPCR): RNA is extracted from treated cells and reverse-transcribed to cDNA. Quantitative real-time PCR is then performed using primers specific for genes of interest (e.g., PHLPP1, PHLPP2, SOX9, COL2A1, ACAN, MMP13) to measure changes in mRNA expression levels.
-
In Vitro Stability Assay: this compound is incubated in culture medium or mouse plasma at 37°C for various time points (e.g., up to 72 hours). Samples are collected at intervals and the concentration of the compound is measured using Liquid Chromatography/Mass Spectrometry (LC/MS) to determine its stability.
In Vivo Assays
-
Animal Models: Studies have primarily utilized C57Bl/6 mice. For osteoarthritis models, joint instability can be surgically induced, for example, by destabilization of the medial meniscus.
-
Pharmacokinetic Studies: this compound is administered to mice, typically via intravenous injection, at various doses (e.g., 1.0, 2.5, or 5.0 mg/kg). Blood samples are collected at multiple time points post-injection. Plasma concentrations of this compound are determined by LC/MS to calculate pharmacokinetic parameters such as half-life and volume of distribution. For excretion studies, mice are housed in metabolic cages to collect urine for analysis by LC/MS.
-
Efficacy Studies: In disease models, this compound or a vehicle control is administered (e.g., via intra-articular injection). Disease progression is monitored through various means, including behavioral tests for pain (e.g., mechanical allodynia) and histological analysis of the affected joints after a set period.
-
Histology: Following the study period, animals are euthanized, and the relevant tissues (e.g., knee joints) are harvested, fixed, sectioned, and stained (e.g., with Safranin O) to visualize and assess tissue morphology and cartilage thickness.
-
Immunohistochemistry: Tissue sections can be stained with specific antibodies (e.g., against Phlpp1, Phlpp2, Prg4, Mmp13) to determine the in vivo levels and localization of these proteins in response to this compound treatment.
Conclusion
This compound demonstrates consistent efficacy in modulating the PHLPP/Akt/PKC signaling axis both in vitro and in vivo. In vitro, it reliably increases the phosphorylation of key survival and anabolic proteins in chondrocytes and neurons, and promotes the production of extracellular matrix components. In vivo, this compound exhibits a favorable pharmacokinetic profile with rapid clearance and demonstrates therapeutic potential in a mouse model of osteoarthritis by increasing articular cartilage area and reducing pain.
While the current body of research provides a strong foundation for the utility of this compound as a tool compound for studying PHLPP inhibition, further studies are warranted. More detailed dose-response studies in various cell types and in vivo models, along with comprehensive toxicology assessments, will be crucial for its potential translation into a therapeutic agent. The methodologies and comparative data presented in this guide offer a valuable resource for researchers designing future investigations into the effects of this compound.
References
Comparative Efficacy of NSC117079 in Diverse Cellular Contexts: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of NSC117079, a small molecule inhibitor of the PH domain and Leucine-rich repeat Protein Phosphatase (PHLPP), across different cell types. Drawing from available preclinical data, this document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PHLPP signaling axis.
Executive Summary
This compound has been identified as an inhibitor of PHLPP, a family of serine/threonine phosphatases that act as tumor suppressors by negatively regulating pro-survival signaling pathways, primarily the PI3K/Akt pathway. While extensive research on this compound's efficacy across a broad spectrum of cancer cell lines is not yet available in the public domain, existing studies in specific cell types, including astrocytes and chondrocytes, provide valuable insights into its mechanism of action and therapeutic potential. This guide synthesizes the current knowledge on this compound, offers a comparison with another PHLPP inhibitor, NSC45586, and details relevant experimental protocols.
Mechanism of Action: The PHLPP Signaling Pathway
PHLPP1 and PHLPP2 are key regulators of cellular signaling, primarily by dephosphorylating and inactivating the protein kinase Akt. By removing the phosphate group from the hydrophobic motif of Akt (Ser473), PHLPP terminates Akt signaling, which in turn can lead to decreased cell survival and proliferation, and the induction of apoptosis. In many cancers, PHLPP expression is reduced, leading to hyperactivation of the Akt pathway and promoting tumorigenesis.[1] Therefore, inhibition of the remaining PHLPP activity in certain contexts or targeting specific PHLPP isoforms could be a therapeutic strategy.
Comparative Efficacy of this compound
Direct comparative studies of this compound across a wide panel of cancer cell lines are limited. However, available data in non-cancerous cell types provide a basis for understanding its potential effects.
| Cell Type | This compound Effect | Alternative (NSC45586) Effect | Key Findings | Reference |
| Astrocytes | Reduced cell survival | Blocked Akt activation | This compound's effect was mimicked by PHLPP2 knockdown, suggesting a role for PHLPP2 in astrocyte viability. | [2] |
| Chondrocytes | Promoted chondrocyte maturation; Increased phosphorylation of Akt2 and PKC; Reduced PHLPP1/2 mRNA and protein levels | Promoted chondrocyte maturation; Increased phosphorylation of Akt2 and PKC; Reduced PHLPP1/2 mRNA and protein levels | Both compounds inhibit PHLPP activity and also suppress PHLPP expression. This compound has a more favorable pharmacokinetic profile in mice. | [3] |
| Gallbladder Cancer Cells | (Not directly tested) | (Not directly tested) | Overexpression of PHLPP induces apoptosis by inhibiting Survivin phosphorylation and nuclear export via the Akt pathway. This provides a rationale for the pro-apoptotic potential of PHLPP inhibitors in this cancer type. | [4][5] |
Table 1: Summary of this compound Efficacy in Different Cell Types
Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of PHLPP inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Akt Phosphorylation
This technique is used to measure the levels of phosphorylated Akt (p-Akt) as a readout of PHLPP inhibition.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
Future Directions
The available data suggest that this compound is a valuable tool for studying PHLPP function and may have therapeutic potential in diseases characterized by hyperactive Akt signaling. Further research is warranted to:
-
Systematically evaluate the efficacy of this compound across a broad panel of cancer cell lines to identify sensitive and resistant cancer types.
-
Conduct head-to-head studies comparing the potency and selectivity of this compound with other PHLPP inhibitors in various cancer models.
-
Investigate the in vivo efficacy and safety of this compound in preclinical cancer models.
This guide provides a foundational overview for researchers embarking on studies involving this compound. As more data becomes available, a clearer picture of its therapeutic utility will emerge.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein phosphatase PHLPP induces cell apoptosis and exerts anticancer activity by inhibiting Survivin phosphorylation and nuclear export in gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
A Head-to-Head Comparison of PHLPP Inhibitors for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to PHLPP Inhibitors in Neuroprotection, Supported by Experimental Data.
The quest for effective neuroprotective strategies is a cornerstone of neuroscience research, with immense implications for treating neurodegenerative diseases and acute brain injuries. A promising therapeutic target in this arena is the PH domain Leucine-rich repeat Protein Phosphatase (PHLPP) family of enzymes. By negatively regulating the pro-survival Akt signaling pathway, PHLPP isoforms have emerged as critical mediators of neuronal apoptosis. Consequently, the development of small molecule inhibitors of PHLPP presents a compelling strategy to enhance neuronal survival. This guide provides a head-to-head comparison of several prominent PHLPP inhibitors, summarizing their neuroprotective efficacy based on available experimental data.
Performance Comparison of PHLPP Inhibitors
The neuroprotective potential of various PHLPP inhibitors has been evaluated in in vitro models of neuronal injury, including apoptosis induced by staurosporine (STS), excitotoxicity induced by glutamate, and oxidative stress induced by hydrogen peroxide (H₂O₂). The following tables summarize the quantitative data on the neuroprotective efficacy of these compounds.
| PHLPP Inhibitor | Staurosporine-Induced Injury Model | Glutamate-Induced Injury Model | Hydrogen Peroxide-Induced Injury Model |
| NSC74429 | Significant neuroprotection at 25 µM and 50 µM [1] | Significant neuroprotection at 50 µM [1] | Significant neuroprotection at 25 µM and 50 µM [1] |
| NSC25247 | Significant neuroprotection at 50 µM [1] | Significant neuroprotection at 50 µM [1] | No significant neuroprotection |
| NSC13378 | No significant neuroprotection | Not Tested | Not Tested |
| NSC117079 | Significant neuroprotection at 50 µM | Data not available | Data not available |
| NSC45586 | Significant neuroprotection at 50 µM | Data not available | Data not available |
Table 1: In Vitro Neuroprotective Efficacy of PHLPP Inhibitors. This table summarizes the neuroprotective effects of various PHLPP inhibitors across different in vitro models of neuronal injury.
| PHLPP Inhibitor | Neuronal Viability (% of Control) at 50 µM in Staurosporine Model |
| This compound | ~70% |
| NSC45586 | ~75% |
Table 2: Quantitative Comparison of this compound and NSC45586 in Staurosporine-Induced Neuronal Injury. This table provides a direct quantitative comparison of the neuroprotective effects of this compound and NSC45586.
Based on the available data, NSC74429 emerges as a particularly promising candidate, demonstrating robust neuroprotection across multiple injury models at micromolar concentrations. In a direct comparative study, NSC74429 was the most consistently effective inhibitor. While both this compound and NSC45586 show neuroprotective effects against staurosporine-induced apoptosis, NSC74429's broader efficacy against glutamate-induced excitotoxicity and hydrogen peroxide-induced oxidative stress suggests a more versatile neuroprotective profile.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Figure 1: PHLPP-Akt-GSK3β Signaling Pathway. This diagram illustrates the central role of PHLPP in regulating the pro-survival Akt pathway and how PHLPP inhibitors can promote neuronal survival.
Figure 2: Experimental Workflow for Screening PHLPP Inhibitors. This flowchart outlines the key steps involved in the in vitro screening of PHLPP inhibitors for their neuroprotective properties.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key in vitro neuroprotection assays cited in this guide.
Staurosporine-Induced Apoptosis Assay
-
Cell Culture: Primary cortical neurons are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and cultured for 7-9 days in vitro.
-
Inhibitor Treatment: Neurons are pre-treated with various concentrations of PHLPP inhibitors (e.g., 25 µM, 50 µM) or vehicle (DMSO) for 1 hour.
-
Induction of Apoptosis: Staurosporine is added to the culture medium at a final concentration of 50 nM to induce apoptosis.
-
Incubation: The cells are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Viability Assessment: Cell viability is measured using the CellTiter-Blue® Cell Viability Assay, following the manufacturer's instructions. Fluorescence is read using a microplate reader.
-
Data Analysis: Neuronal viability is expressed as a percentage of the vehicle-treated control group.
Glutamate-Induced Excitotoxicity Assay
-
Cell Culture: Primary cortical neurons are cultured as described above.
-
Inhibitor Treatment: Neurons are pre-treated with PHLPP inhibitors or vehicle for 1 hour.
-
Induction of Excitotoxicity: Glutamate is added to the culture medium at a final concentration of 100 µM.
-
Incubation: Cells are incubated for 24 hours.
-
Viability Assessment: Cell viability is assessed using the CellTiter-Blue® assay.
-
Data Analysis: Data is analyzed as described for the staurosporine assay.
Hydrogen Peroxide-Induced Oxidative Stress Assay
-
Cell Culture: Primary cortical neurons are cultured as described above.
-
Inhibitor Treatment: Neurons are pre-treated with PHLPP inhibitors or vehicle for 1 hour.
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium at a final concentration of 100 µM.
-
Incubation: Cells are incubated for 24 hours.
-
Viability Assessment: Cell viability is measured using the CellTiter-Blue® assay.
-
Data Analysis: Data is analyzed as described for the previous assays.
Conclusion
The inhibition of PHLPP phosphatases represents a viable and promising strategy for neuroprotection. The available data suggests that while several small molecule inhibitors can effectively block PHLPP and protect neurons from apoptotic insults, NSC74429 currently stands out due to its broad-spectrum efficacy in various models of neuronal injury. Further preclinical evaluation of NSC74429 and the development of even more potent and selective PHLPP inhibitors are warranted to translate these promising findings into novel therapeutics for a range of neurological disorders. Researchers are encouraged to consider the specific context of their studies when selecting a PHLPP inhibitor, taking into account the specific injury model and the desired therapeutic window. This guide provides a foundational dataset to aid in this critical decision-making process.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling NSC117079
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of NSC117079, a novel PHLPP inhibitor. The following procedural guidance outlines personal protective equipment (PPE) requirements, step-by-step operational plans, and disposal protocols to ensure laboratory safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended, especially during compounding and administration.[1] |
| Eye Protection | Safety Glasses or Goggles | Chemical splash goggles. |
| Respiratory | Respirator | A NIOSH-approved respirator is recommended, particularly when handling the powder form to avoid inhalation of dust particles. |
| Body Protection | Lab Coat or Gown | A lab coat or a disposable gown designed for chemical resistance.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to prevent contamination and accidental exposure.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form of this compound to minimize inhalation risks.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
2. Donning PPE:
-
Before handling the compound, put on all required PPE as outlined in the table above. The standard sequence for donning PPE is gown, mask or respirator, goggles or face shield, and finally gloves.
3. Handling and Compounding:
-
When weighing the solid compound, perform this task within a fume hood to contain any airborne particles.
-
For creating solutions, slowly add the solvent to the solid to avoid splashing.
-
If sonication is required for dissolution, ensure the vial is securely capped.
-
Clearly label all containers with the compound name, concentration, date, and responsible personnel.
4. Spills and Emergency Procedures:
-
Minor Spills: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a designated, labeled waste container. Clean the spill area with a suitable detergent and water.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
5. Doffing PPE:
-
Remove PPE in a manner that avoids contaminating yourself. The generally accepted sequence is gloves, gown, goggles, and finally the mask or respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All unused this compound, whether in solid or solution form, should be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, bench paper, pipette tips, and vials, must be collected in a designated, clearly labeled hazardous waste container.
-
Waste Collection: Follow your institution's specific guidelines for the collection and disposal of chemical waste. Do not mix with general laboratory trash.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of the handling and disposal workflow for this compound, emphasizing the integration of safety measures at each step.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
